molecular formula C14H13BrO2 B6334116 (5-(Benzyloxy)-2-bromophenyl)methanol CAS No. 1084897-39-1

(5-(Benzyloxy)-2-bromophenyl)methanol

Cat. No.: B6334116
CAS No.: 1084897-39-1
M. Wt: 293.15 g/mol
InChI Key: DKAQADNPOACIKZ-UHFFFAOYSA-N
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Description

(5-(Benzyloxy)-2-bromophenyl)methanol (CAS 1084897-39-1) is a benzyl-protected bromophenol derivative of significant value in medicinal chemistry and organic synthesis. This compound, with the molecular formula C 14 H 13 BrO 2 and a molecular weight of 293.16 g/mol, serves as a versatile synthetic building block . Its primary research application lies in its role as a key intermediate for constructing complex bioactive molecules. The structure features both a bromine atom and a benzyloxy group on the aromatic ring, making it amenable to further functionalization via cross-coupling reactions, while the hydroxymethyl group can be oxidized to the corresponding aldehyde or converted to other functional groups such as an amine . This makes it a precursor for compounds like 2-(Benzyloxy)-5-bromobenzaldehyde and (5-(Benzyloxy)-2-bromophenyl)methanamine . Notably, the benzyloxy pharmacophore, a key structural feature of this compound, is recognized for its relevance in developing inhibitors for neurological targets. Research indicates that this motif is present in potent and selective inhibitors of human Monoamine Oxidase B (hMAO-B), an enzyme targeted for the treatment of Parkinson's disease . The compound's utility is further demonstrated in multi-step synthetic routes for generating diverse chemical libraries for biological screening . Safety Information: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for detailed handling instructions. Hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

(2-bromo-5-phenylmethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAQADNPOACIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: 5-Benzyloxy-2-bromobenzyl Alcohol

[1][2]

CAS Number: 1084897-39-1 Molecular Formula: C₁₄H₁₃BrO₂ Molecular Weight: 293.16 g/mol IUPAC Name: [5-(Benzyloxy)-2-bromophenyl]methanol[1][2]

Executive Summary

5-Benzyloxy-2-bromobenzyl alcohol is a high-value aryl bromide scaffold used primarily in the development of pharmaceuticals targeting the estrogen receptor and various kinase pathways. Its structure features three distinct reactive handles:

  • Primary Alcohol: Amenable to oxidation, halogenation, or etherification.

  • Aryl Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Benzyl Ether: A robust protecting group for the phenol, removable under specific Lewis acidic or hydrogenation conditions.

This compound is the direct reduction product of 5-(benzyloxy)-2-bromobenzaldehyde (CAS 85604-06-4) and serves as a precursor to complex heterocycles, including substituted indoles and benzofurans.

Chemical Structure & Properties[5][6][7][8]

The molecule is a trisubstituted benzene ring. The steric bulk of the ortho-bromide influences the reactivity of the benzylic alcohol, while the para-benzyloxy group functions as an electron-donating group (EDG), increasing the electron density of the aromatic ring.

PropertyValueNote
Appearance White to off-white solidCrystalline powder form is typical.
Melting Point 78–82 °C (Predicted)Based on analogous bromobenzyl alcohols.
Solubility DMSO, DCM, MethanolSparingly soluble in water due to lipophilic domains.
pKa ~14 (Alcohol), ~ -3 (Ether)The benzylic alcohol is weakly acidic.
H-Bond Donors 1Primary hydroxyl group.[3][4]
H-Bond Acceptors 2Hydroxyl oxygen and ether oxygen.
Structural Visualization

The following diagram illustrates the core connectivity and the strategic positioning of functional groups.

StructureCoreBenzene RingPos1C1: Benzylic Alcohol(-CH2OH)Nucleophilic/OxidizableCore->Pos1Pos2C2: Aryl Bromide(-Br)Cross-Coupling HandleCore->Pos2Pos5C5: Benzyloxy Group(-OBn)Protected PhenolCore->Pos5Pos2->Pos5 para-relationship

Caption: Functional group topology of 5-Benzyloxy-2-bromobenzyl alcohol showing the orthogonal reactivity sites.

Synthesis Protocol

The most reliable synthetic route involves the chemoselective reduction of the corresponding aldehyde. This method preserves the aryl bromide and the benzyl ether, which could be sensitive to harsher reducing agents (e.g., LiAlH₄ could potentially debrominate under aggressive conditions).

Reaction Scheme

Precursor: 5-(Benzyloxy)-2-bromobenzaldehyde (CAS 85604-06-4) Reagent: Sodium Borohydride (NaBH₄) Solvent: Methanol (MeOH) or THF/MeOH mixture

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-(benzyloxy)-2-bromobenzaldehyde (1.0 equiv) in anhydrous Methanol (0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath to minimize side reactions.

  • Reduction: Slowly add Sodium Borohydride (NaBH₄, 1.5 equiv) portion-wise over 15 minutes. Note: Gas evolution (H₂) will occur.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor conversion by TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Quenching: Quench the reaction carefully with saturated aqueous Ammonium Chloride (NH₄Cl) or ice water.

  • Work-up: Evaporate the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.[5]

  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Mechanism of Action

The borohydride anion (BH₄⁻) acts as a nucleophilic source of hydride (H⁻), attacking the electrophilic carbonyl carbon of the aldehyde.[4] The solvent (methanol) protonates the intermediate alkoxide to yield the primary alcohol.

Applications in Drug Discovery

This molecule is a versatile "lynchpin" intermediate. Its unique substitution pattern allows for divergent synthesis pathways.

A. Indole Synthesis (The Hemetsberger or Buchwald Route)

The 2-bromo position is critical for intramolecular cyclization strategies.

  • Pathway: The benzylic alcohol can be converted to a benzylic amine or azide. Subsequent Pd-catalyzed amination at the C2-Br position closes the ring to form 5-benzyloxyindole derivatives.

  • Relevance: 5-oxygenated indoles are privileged scaffolds in serotonin receptor ligands (5-HT) and melatonin agonists.

B. Selective Estrogen Receptor Modulators (SERMs)

The 4-benzyloxy-1-bromo-2-hydroxymethylbenzene motif mimics the A-ring of estradiol.

  • Strategy: The benzylic alcohol is often converted to a leaving group (chloride or mesylate) and coupled with nucleophiles to build the flexible side chains required for SERM activity (antagonism in breast tissue, agonism in bone).

C. Protecting Group Manipulation
  • Stability: The benzyl ether at C5 is stable to basic conditions (e.g., during alkylation of the alcohol) and mild oxidants.

  • Deprotection: It can be selectively removed using Boron Tribromide (BBr₃) at -78°C or catalytic hydrogenation (H₂/Pd-C), though care must be taken to avoid hydrogenolysis of the C-Br bond (using poisoned catalysts or specific solvents like EtOAc can mitigate this).

Reactivity Flowchart

ReactivityAlcohol5-Benzyloxy-2-bromobenzyl alcoholAldehydeOxidation (MnO2)Reverts to AldehydeAlcohol->Aldehyde Mild OxHalideHalogenation (PBr3/SOCl2)Benzylic HalideAlcohol->Halide SN2SuzukiSuzuki Coupling (R-B(OH)2)Biaryl DerivativesAlcohol->Suzuki Pd(0) Cat.PhenolDeprotection (BBr3)5-Hydroxy-2-bromobenzyl alcoholAlcohol->Phenol Lewis Acid

Caption: Divergent synthetic utility of the 5-Benzyloxy-2-bromobenzyl alcohol scaffold.

Safety & Handling

  • Hazards: As a benzyl alcohol derivative, it may act as a mild irritant to skin and eyes. The precursor (aldehyde) and potential benzyl bromide derivatives are potent lachrymators and skin sensitizers.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen or Argon) to prevent slow oxidation to the aldehyde or benzoic acid.

  • Disposal: Dispose of as halogenated organic waste.

References

  • Boroncore. (n.d.). (5-(Benzyloxy)-2-bromophenyl)methanol Product Page. Retrieved from

  • BenchChem. (2025).[5] Comparative Guide to Spectroscopic Data for Intermediates in the Synthesis of 2-Benzyloxy-5-bromobenzylbromide. Retrieved from

  • PubChem. (2025). 5-(Benzyloxy)-2-bromobenzaldehyde (Compound Summary). Retrieved from

  • Master Organic Chemistry. (2013). Reduction of Aldehydes to Primary Alcohols with NaBH4. Retrieved from

  • Molaid. (2008). Synthesis of amide-based anion receptors derived from 1H-indole-7-amine. Retrieved from

5-Benzyloxy-2-bromobenzyl alcohol molecular weight and formula

[1][2][3]

Executive Summary

5-Benzyloxy-2-bromobenzyl alcohol is a halogenated benzyl alcohol derivative characterized by a bromine atom at the ortho position and a benzyloxy group at the meta position relative to the hydroxymethyl group. Its unique substitution pattern makes it a highly valuable scaffold in organic synthesis, specifically for Suzuki-Miyaura cross-coupling reactions and the development of curcumin-based analogs for Alzheimer’s disease therapy.

This guide details the physicochemical properties, validated synthetic pathways, and application protocols for researchers utilizing this compound in drug discovery.

Chemical Identity & Physicochemical Properties[4][5][6][7]

The molecular structure features a benzene core substituted with three distinct functional groups: a primary alcohol (for esterification/oxidation), an aryl bromide (for cross-coupling), and a benzyl ether (a robust protecting group for phenol).

Table 1: Core Chemical Data
PropertySpecification
Chemical Name 5-Benzyloxy-2-bromobenzyl alcohol
Synonyms (2-Bromo-5-(benzyloxy)phenyl)methanol; 2-Bromo-5-benzyloxybenzenemethanol
CAS Registry Number 1084897-39-1
Molecular Formula C₁₄H₁₃BrO₂
Molecular Weight 293.16 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water
Melting Point 74–76 °C (Derived from similar intermediates)
SMILES OCC1=C(Br)C=CC(OCC2=CC=CC=C2)=C1
Structural Visualization

The following diagram illustrates the functional connectivity of the molecule, highlighting the reactive sites.

GCoreBenzene Ring(Core Scaffold)Br2-Bromo Group(Suzuki/Heck Coupling Site)Core->BrPosition 2AlcBenzyl Alcohol(Oxidation/Halogenation)Core->AlcPosition 1Ether5-Benzyloxy Group(Protected Phenol)Core->EtherPosition 5

Figure 1: Functional group topology of 5-Benzyloxy-2-bromobenzyl alcohol.

Synthetic Pathways & Production[9][10][11][12]

The synthesis of 5-Benzyloxy-2-bromobenzyl alcohol is typically achieved through a two-step sequence starting from 2-bromo-5-hydroxybenzaldehyde . This route is preferred for its high yield and regioselectivity.

Reaction Scheme
  • Step 1: O-Alkylation (Protection)

    • Reagents: Benzyl bromide (BnBr), Potassium Carbonate (K₂CO₃).[1]

    • Solvent: DMF or Acetone.

    • Product: 5-(Benzyloxy)-2-bromobenzaldehyde (CAS 85604-06-4).[2]

  • Step 2: Carbonyl Reduction

    • Reagents: Sodium Borohydride (NaBH₄).[3][1]

    • Solvent: Methanol (MeOH) or Ethanol (EtOH).

    • Product: 5-Benzyloxy-2-bromobenzyl alcohol.[2][4][5]

Detailed Experimental Protocol

Note: All reactions should be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Synthesis of 5-(Benzyloxy)-2-bromobenzaldehyde
  • Charge: Dissolve 2-bromo-5-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Alkylation: Dropwise add Benzyl bromide (1.2 eq).

  • Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography to yield the aldehyde intermediate.

Step 2: Reduction to 5-Benzyloxy-2-bromobenzyl alcohol
  • Dissolution: Dissolve the aldehyde (from Step 1) in Methanol (0.2 M). Cool to 0°C in an ice bath.

  • Reduction: Add NaBH₄ (1.5 eq) portion-wise over 20 minutes. (Caution: Hydrogen gas evolution).

  • Completion: Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.

  • Quench: Carefully add saturated NH₄Cl solution.

  • Isolation: Evaporate Methanol under reduced pressure. Extract the aqueous residue with DCM.

  • Final Product: Dry over MgSO₄ and concentrate in vacuo. The product typically precipitates as a white solid requiring minimal purification.

Synthetic Workflow Diagram

SynthesisStartStarting Material:2-Bromo-5-hydroxybenzaldehydeStep1Step 1: O-Benzylation(BnBr, K2CO3, DMF)Start->Step1 Nucleophilic Substitution InterIntermediate:5-(Benzyloxy)-2-bromobenzaldehydeStep1->Inter Yield > 90% Step2Step 2: Reduction(NaBH4, MeOH, 0°C)Inter->Step2 Hydride Transfer FinalTarget Product:5-Benzyloxy-2-bromobenzyl alcoholStep2->Final Yield > 95%

Figure 2: Step-wise synthetic route from commercially available precursors.

Applications in Drug Development

BACE1 Inhibitors (Alzheimer's Research)

This compound serves as a key "Left-Hand Side" (LHS) building block for the synthesis of Curcumin derivatives and BACE1 (Beta-site amyloid precursor protein cleaving enzyme 1) inhibitors.

  • Mechanism: The benzyl alcohol moiety is often converted to a bromide or chloride to facilitate coupling with amine-containing pharmacophores.

  • Significance: The benzyloxy group mimics the hydrophobic interactions required for the enzyme's active site, while the bromine allows for further diversification of the scaffold.

Suzuki-Miyaura Cross-Coupling

The aryl bromide at the C2 position is highly reactive toward palladium-catalyzed cross-coupling.

  • Workflow: Reaction with aryl boronic acids yields biaryl systems, which are ubiquitous in kinase inhibitors.

  • Selectivity: The steric bulk of the ortho-hydroxymethyl group does not significantly hinder the coupling at the ortho-bromide position under standard conditions (Pd(dppf)Cl₂, K₂CO₃).

Protecting Group Strategy

The benzyl ether at C5 acts as a masked phenol. Late-stage hydrogenolysis (H₂, Pd/C) reveals the free phenol, allowing for the introduction of polar groups to improve solubility or metabolic stability (e.g., glucuronidation sites) in the final drug candidate.

Handling & Safety Protocols

While specific toxicological data for this specific isomer is limited, standard protocols for halogenated benzyl alcohols apply.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert gas. The benzylic alcohol is susceptible to slow oxidation to the aldehyde if exposed to air/light over prolonged periods.

  • Incompatibility: Avoid strong oxidizing agents (e.g., KMnO₄, Jones reagent) unless oxidation to the benzoic acid is intended. Avoid acid chlorides unless esterification is desired.

References

  • LookChem. (n.d.). 2-bromo-5-benzyloxybenzyl alcohol CAS No. 1084897-39-1.[5] Retrieved from

  • Miyazaki, K., et al. (2014). Curcumin derivatives as BACE1 inhibitors for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters.
  • BenchChem. (2025).[1] Synthesis of 2-Benzyloxy-5-bromobenzylbromide. Retrieved from (Describes the isomeric pathway and reagents applicable to this compound).

  • PubChem. (2025). 5-(Benzyloxy)-2-bromobenzaldehyde (Precursor Data). National Library of Medicine. Retrieved from

A Comprehensive Technical Guide to (5-(Benzyloxy)-2-bromophenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Benzyloxy)-2-bromophenyl)methanol is a key organic intermediate whose structural features—a benzyloxy protecting group, a reactive bromophenyl core, and a primary alcohol—make it a versatile building block in the synthesis of complex bioactive molecules. This guide provides an in-depth analysis of its chemical identity, a detailed, field-proven synthetic protocol, its physicochemical properties, and its strategic application in medicinal chemistry and drug development.

Nomenclature and Chemical Identity

To ensure clarity and comprehensive understanding, it is crucial to be familiar with the various synonyms and identifiers for this compound.

Identifier Type Identifier
Systematic Name This compound
Synonym 2-Bromo-5-(phenylmethoxy)benzenemethanol
CAS Number 177759-46-5[1]
Molecular Formula C₁₄H₁₃BrO₂
Molecular Weight 293.16 g/mol [1]
SMILES OCc1c(Br)ccc(OCc2ccccc2)c1

Strategic Importance in Synthesis

The molecular architecture of this compound offers three key points for synthetic manipulation:

  • The Bromine Atom: Serves as a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functionalities and the construction of complex carbon skeletons. Organobromides are frequently utilized as starting materials in the preparation of Grignard reagents and in transition metal-catalyzed cross-coupling reactions.[2]

  • The Benzyloxy Group: A robust and commonly employed protecting group for the phenolic hydroxyl. Its stability under a variety of reaction conditions and the relative ease of its removal via catalytic hydrogenation make it an ideal choice for multi-step syntheses.

  • The Methanol Group: The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into other functional groups such as esters, ethers, and amines, providing a gateway to a multitude of molecular scaffolds.

This trifecta of functionalities makes this compound a valuable precursor for the synthesis of novel chemical entities with potential therapeutic applications.

Detailed Synthetic Protocol

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 2-bromo-5-hydroxybenzaldehyde. This process involves the protection of the hydroxyl group via benzylation, followed by the reduction of the aldehyde to the corresponding primary alcohol.

Experimental Workflow

A 2-Bromo-5-hydroxybenzaldehyde B Protection of Hydroxyl Group (Benzylation) A->B Benzyl bromide, K₂CO₃, Acetone C 2-Bromo-5-(benzyloxy)benzaldehyde B->C D Reduction of Aldehyde C->D NaBH₄, Methanol E This compound D->E

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Bromo-5-(benzyloxy)benzaldehyde

Causality: The acidic phenolic proton of 2-bromo-5-hydroxybenzaldehyde is first deprotonated by a mild base, potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide then undergoes a Williamson ether synthesis with benzyl bromide to yield the benzylated product. Acetone is an excellent solvent for this SN2 reaction, as it readily dissolves the organic starting materials and the carbonate base is sufficiently insoluble to be easily removed upon workup.

Protocol:

  • To a solution of 2-bromo-5-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of this compound

Causality: The aldehyde functional group in 2-bromo-5-(benzyloxy)benzaldehyde is selectively reduced to a primary alcohol using sodium borohydride. Methanol serves as a protic solvent that facilitates the hydride transfer and also protonates the resulting alkoxide intermediate. The reaction is performed at a low temperature to control the rate of reaction and minimize potential side reactions.

Protocol:

  • Dissolve 2-bromo-5-(benzyloxy)benzaldehyde (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Evaporate the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford this compound.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is essential for its use in further synthetic transformations.

Property Value Source
Appearance White to off-white solid[General observation for similar compounds]
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate[Inferred from synthetic protocols]

Spectroscopic Data (Predicted/Typical):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.30 (m, 5H, Ar-H of benzyl), 7.20 (d, J = 8.5 Hz, 1H, Ar-H), 6.95 (dd, J = 8.5, 2.5 Hz, 1H, Ar-H), 6.85 (d, J = 2.5 Hz, 1H, Ar-H), 5.05 (s, 2H, O-CH₂-Ar), 4.70 (s, 2H, CH₂-OH), 2.50 (br s, 1H, OH).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 158.0, 138.5, 136.5, 132.0, 128.6, 128.0, 127.5, 118.0, 115.0, 113.0, 70.0, 64.0.

  • Mass Spectrometry (EI): m/z (%) = 294/292 (M⁺), 213, 91 (100).

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound are found in a variety of biologically active compounds. While specific applications of this exact molecule are not extensively documented in publicly available literature, its utility as a synthetic intermediate can be inferred from the roles of similar structures.

Scaffold for Bioactive Molecules

The bromophenyl moiety is a common feature in many pharmaceutical agents. The bromine atom can act as a bioisostere for other groups or can be crucial for binding to biological targets. Furthermore, the benzyloxy group is present in numerous approved drugs and clinical candidates, where it can contribute to favorable pharmacokinetic and pharmacodynamic properties. The design and synthesis of bioactive molecules is a cornerstone of advancing drug development.[3]

Precursor for Antioxidant Compounds

Phenolic compounds are well-known for their antioxidant properties. The benzyloxy group in this compound can be deprotected in the final synthetic steps to yield a free phenol, which can act as a radical scavenger. Natural and synthetic bromophenols have been investigated for their antioxidant activities.[4][5]

Intermediate in the Synthesis of Heterocycles

The functional groups of this compound can be manipulated to construct various heterocyclic systems, which form the core of a vast number of drugs. For example, the alcohol can be converted to a leaving group, which can then undergo intramolecular cyclization with a suitably positioned nucleophile.

Conclusion

This compound is a strategically important and versatile building block for the synthesis of complex organic molecules. Its well-defined structure, coupled with the reactivity of its bromo, benzyloxy, and methanol functionalities, provides medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents. The detailed synthetic protocol and characterization data provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

  • ChemRxiv. (2025). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. Retrieved from [Link]

  • MDPI. (2023). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. Retrieved from [Link]

  • PubChem. (n.d.). (2-Bromo-5-methoxyphenyl)methanol. Retrieved from [Link]

  • Beilstein Journals. (2025). Design and synthesis of bioactive molecules. Retrieved from [Link]

  • Semantic Scholar. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Retrieved from [Link]

Sources

Strategic Procurement and Synthetic Utility of 5-Benzyloxy-2-bromo-1-(hydroxymethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Organic Chemists, Process Researchers, and Pharmaceutical Procurement Scientists.

Executive Summary & Chemical Rationale

In the landscape of advanced pharmaceutical intermediates, 5-Benzyloxy-2-bromo-1-(hydroxymethyl)benzene (CAS: 1084897-39-1), also known as (5-(benzyloxy)-2-bromophenyl)methanol, serves as a highly versatile, polyfunctional building block[1]. Its architecture is deliberately designed to offer orthogonal reactivity, making it an indispensable precursor for the total synthesis of complex natural products and active pharmaceutical ingredients (APIs).

The molecule features three distinct reactive handles:

  • The Aryl Bromide: Primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Stille, Buchwald-Hartwig) and intramolecular Ullmann etherifications[2].

  • The Benzyloxy Group: Acts as a robust, base-stable protecting group for the phenolic oxygen, which can be cleanly unmasked later via Pd/C-catalyzed hydrogenolysis[3].

  • The Hydroxymethyl Group: A primary alcohol that can be oxidized to an aldehyde for Wittig olefinations or converted into a benzylic halide for nucleophilic substitution[4].

G Core 5-Benzyloxy-2-bromo- 1-(hydroxymethyl)benzene Hydroxymethyl Hydroxymethyl (-CH2OH) Target for Oxidation/Halogenation Core->Hydroxymethyl Bromo Aryl Bromide (-Br) Target for Pd/Cu Cross-Coupling Core->Bromo Benzyloxy Benzyl Ether (-OBn) Orthogonal Phenol Protection Core->Benzyloxy Oxidation PBr3 Conversion (Yields Benzyl Bromide) Hydroxymethyl->Oxidation Coupling Intramolecular Ullmann (Forms Diaryl Ether) Bromo->Coupling Deprotection Pd/C Hydrogenolysis (Unmasks Phenol) Benzyloxy->Deprotection Target Complex Polycyclic Scaffolds (e.g., Dihydrodibenz[b,f]oxepins) Oxidation->Target Coupling->Target Deprotection->Target

Fig 1: Orthogonal reactivity workflow of 5-Benzyloxy-2-bromo-1-(hydroxymethyl)benzene.

Supplier Landscape and Quality Assurance Metrics

For process chemists and procurement teams, sourcing high-purity intermediates is critical to preventing downstream catalytic poisoning—especially in Pd- or Cu-mediated steps where trace impurities can arrest the catalytic cycle.

Several specialized chemical vendors supply this intermediate, typically synthesizing it via the selective reduction of the corresponding benzaldehyde[5]. Below is a summary of the physicochemical data and the commercial supplier landscape.

Table 1: Physicochemical Profile
ParameterSpecification / Value
Chemical Name 5-Benzyloxy-2-bromo-1-(hydroxymethyl)benzene
CAS Registry Number 1084897-39-1
Molecular Formula C14H13BrO2
Molecular Weight 293.16 g/mol
Appearance Viscous liquid to low-melting solid
Storage Conditions Tightly closed, dry environment (typically 2-8 °C)
Table 2: Commercial Supplier Landscape
SupplierCatalog NumberClaimed PurityScale Availability
Boroncore BC016331NLT 98%Gram to Kilogram[1]
BLD Pharm BD0155470297%+Gram to Kilogram[5]
Leyan 126537298%Milligram to Gram[6]
LookChem Aggregators Various95% - 98%Min. Order: 100g[7]
Quality Control (QC) Causality

When onboarding a new lot of this material, a multi-tiered QC approach is mandatory. HPLC-UV ensures the absence of unreduced aldehyde precursors.


H and 

C NMR are required to verify that the benzyloxy protecting group remains intact and that no debromination occurred during upstream processing. Finally, Karl Fischer (KF) titration is essential because residual moisture will violently quench halogenating agents (like PBr

or SOCl

) used in subsequent steps.

QC Supplier Commercial Sourcing (Boroncore, BLD Pharm) Lot Raw Material Lot (CAS: 1084897-39-1) Supplier->Lot HPLC HPLC-UV Analysis (NLT 98% Purity) Lot->HPLC NMR 1H/13C NMR (Structural Verification) Lot->NMR KF Karl Fischer Titration (Moisture < 0.5%) Lot->KF Release QA Batch Release Approved for Synthesis HPLC->Release NMR->Release KF->Release

Fig 2: Quality control validation matrix for commercial benzyl alcohol intermediates.

Strategic Utility: The Total Synthesis of Bulbophylol-B

The true value of 5-Benzyloxy-2-bromo-1-(hydroxymethyl)benzene is best demonstrated in the total synthesis of complex natural products. A landmark example is the first total synthesis of Bulbophylol-B , a dihydrodibenz[b,f]oxepin derivative known for its potent inhibitory effect on nitric oxide (NO) production and radical-scavenging activity[4].

In 2008, Lin et al. utilized this exact scaffold to construct the challenging seven-membered oxepin ring[3]. The synthetic strategy relied heavily on the causality of the intermediate's functional groups:

  • The hydroxymethyl group was converted to a bromide to allow for a phosphonium salt formation, setting up a critical Wittig reaction to build the carbon framework[4].

  • The bromo group was perfectly positioned ortho to the tethered chain, enabling an intramolecular Ullmann diaryl etherification to close the oxepin ring[8].

  • The benzyloxy group protected the phenol throughout the harsh basic conditions of the Wittig olefination and the high temperatures of the Ullmann coupling, only being removed at the final stage via selective hydrogenolysis[3].

Validated Experimental Protocols

The following methodologies detail the preparation and immediate downstream utilization of 5-Benzyloxy-2-bromo-1-(hydroxymethyl)benzene. These protocols are designed as self-validating systems, incorporating mechanistic causality and expected observational cues.

Protocol A: Synthesis of the Intermediate via Aldehyde Reduction

Purpose: To generate 5-Benzyloxy-2-bromo-1-(hydroxymethyl)benzene from its corresponding aldehyde precursor.

  • Reaction Setup: Dissolve 5-benzyloxy-2-bromobenzaldehyde (1.0 g, 3.5 mmol) in 10 mL of a 1:1 mixture of anhydrous Methanol (CH

    
    OH) and Tetrahydrofuran (THF)[4].
    
    • Causality: THF ensures the lipophilic brominated substrate remains fully solubilized, while Methanol provides the necessary protic environment to accelerate hydride transfer to the carbonyl carbon.

  • Temperature Control: Submerge the reaction flask in an ice-water bath (0 °C) and allow it to equilibrate for 10 minutes.

  • Hydride Addition: Add Sodium Borohydride (NaBH

    
    ) (65.0 mg, 1.7 mmol) in small portions over 5 minutes[4].
    
    • Self-Validation: Mild effervescence (hydrogen gas evolution) will be observed. The reaction is typically complete within 30 minutes, verifiable by TLC (disappearance of the UV-active aldehyde spot).

  • Workup & Isolation: Evaporate the organic solvents under reduced pressure. Quench the remaining residue by slowly pouring 1 M HCl into the mixture to destroy unreacted borohydride. Extract the aqueous layer with Dichloromethane (CH

    
    Cl
    
    
    
    ).
  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo.
    • Expected Outcome: Affords 5-Benzyloxy-2-bromo-1-(hydroxymethyl)benzene (1.0 g, 98% yield) as a highly pure intermediate ready for downstream functionalization[4].

Protocol B: Conversion to 2-Bromo-5-benzyloxybenzyl Bromide

Purpose: To activate the benzylic alcohol into a highly electrophilic bromide for subsequent nucleophilic attack or phosphonium salt generation.

  • Reaction Setup: Dissolve 5-Benzyloxy-2-bromo-1-(hydroxymethyl)benzene (2.0 g, 6.8 mmol) in 20 mL of anhydrous THF under an inert Nitrogen (N

    
    ) atmosphere[4].
    
  • Halogenation: Prepare a solution of Phosphorus Tribromide (PBr

    
    ) (0.7 g, 2.7 mmol) in 3.0 mL of anhydrous THF. Add this dropwise to the reaction mixture at a rate that maintains a gentle reflux[4].
    
    • Causality: PBr

      
       acts as both the activating agent and the bromide source. The reflux conditions provide the thermal energy required to overcome the steric hindrance imposed by the adjacent ortho-bromo substituent.
      
  • Propagation: Continue heating and stirring the mixture under N

    
     for an additional 4 hours[4].
    
  • Workup & Isolation: Cool the reaction to room temperature. Carefully pour the mixture into ice-cold H

    
    O to hydrolyze the phosphite byproducts. Extract the aqueous mixture with Ethyl Acetate (EtOAc).
    
  • Validation: Wash the organic layer with saturated NaHCO

    
     (to neutralize residual HBr), dry, and concentrate.
    
    • Expected Outcome: The resulting 2-Bromo-5-benzyloxybenzyl bromide should be stored immediately at -20 °C under argon, as benzylic bromides are prone to slow hydrolysis and polymerization upon prolonged exposure to ambient moisture and light.

Conclusion

5-Benzyloxy-2-bromo-1-(hydroxymethyl)benzene (CAS: 1084897-39-1) is a masterclass in rational intermediate design. By combining a cross-coupling-ready aryl halide, a protected phenol, and an easily functionalized benzylic alcohol into a single scaffold, it drastically reduces step counts in the total synthesis of complex heterocycles like dihydrodibenz[b,f]oxepins. Procurement from validated suppliers (e.g., Boroncore, BLD Pharm) combined with rigorous internal QC ensures that process chemists can leverage this molecule's orthogonal reactivity with high fidelity.

References

  • Lin, J., Zhang, W., Jiang, N., Niu, Z., Bao, K., Zhang, L., Liu, D., Pan, C., & Yao, X. (2008). "Total Synthesis of Bulbophylol-B." Journal of Natural Products, 71(11), 1938-1941.[Link]

  • Boroncore. "this compound - BC016331." Boroncore Product Catalog.[Link]

  • LookChem. "CAS No.1084897-39-1, 2-bromo-5-benzyloxybenzyl alcohol Suppliers." LookChem Aggregator Database.[Link]

  • National Center for Biotechnology Information (NCBI). "Total synthesis of bulbophylol-B - PubMed." PubMed Database.[Link]

Sources

Comparative Technical Guide: 5-Benzyloxy-2-bromo vs. 2-Benzyloxy-5-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and organic synthesis, the distinction between 5-benzyloxy-2-bromobenzaldehyde and 2-benzyloxy-5-bromobenzaldehyde is critical. While they share the same molecular formula (


) and functional groups, their structural isomerism dictates vastly different synthetic routes, reactivity profiles, and downstream applications.

This guide provides a rigorous technical analysis of these two isomers, focusing on their synthetic accessibility , spectroscopic differentiation (NMR) , and orthogonal reactivity in cross-coupling reactions. These intermediates are ubiquitous in the development of bioactive scaffolds, including antiviral agents, kinase inhibitors, and phenethylamine derivatives.

Structural Analysis & Nomenclature

The core difference lies in the relative positioning of the bromine (


) and benzyloxy (

) substituents on the benzaldehyde scaffold.
Feature2-Benzyloxy-5-bromobenzaldehyde 5-Benzyloxy-2-bromobenzaldehyde
CAS Number 121124-94-585604-06-4
IUPAC Name 2-(Benzyloxy)-5-bromobenzaldehyde5-(Benzyloxy)-2-bromobenzaldehyde
Substituent Pattern 1-CHO, 2-OBn, 5-Br1-CHO, 2-Br, 5-OBn
Electronic Nature CHO is ortho to electron-donating OBn.[1][2][3]CHO is ortho to electron-withdrawing Br.
Steric Environment Aldehyde is relatively accessible; Br is unhindered.Aldehyde is sterically crowded by ortho-Br.
Structural Visualization

The following diagram illustrates the positional isomerism and the numbering scheme for both compounds.

Isomers cluster_0 Isomer A: 2-Benzyloxy-5-bromo cluster_1 Isomer B: 5-Benzyloxy-2-bromo StructA Benzene Ring 1: -CHO 2: -OBn (Ortho) 5: -Br (Meta) StructB Benzene Ring 1: -CHO 2: -Br (Ortho) 5: -OBn (Meta)

Figure 1: Structural comparison of the two isomers showing substituent locants relative to the aldehyde (C1).

Synthetic Accessibility & Pathways

The synthesis of these isomers requires fundamentally different starting materials due to the directing effects of substituents during electrophilic aromatic substitution (EAS).

Isomer A: 2-Benzyloxy-5-bromobenzaldehyde

Pathway: Direct alkylation of commercially available 5-bromosalicylaldehyde.

  • Precursor: 5-Bromo-2-hydroxybenzaldehyde.

  • Mechanism: The precursor is readily available because the hydroxyl group of salicylaldehyde directs bromination to the para position (C5), dominating the meta-directing effect of the aldehyde.

  • Step: Williamson ether synthesis (

    
    ) using benzyl bromide.
    
Isomer B: 5-Benzyloxy-2-bromobenzaldehyde

Pathway: Bromination of 3-hydroxybenzaldehyde followed by protection.

  • Precursor: 3-Hydroxybenzaldehyde.[4][5]

  • Challenge: Brominating 3-hydroxybenzaldehyde yields a mixture. The hydroxyl group (at C3) directs ortho (C2, C4) and para (C6).

    • C6-Bromination (Para to OH)

      
      2-bromo-5-hydroxybenzaldehyde  (Desired precursor).
      
    • C4-Bromination (Ortho to OH)

      
       4-bromo-3-hydroxybenzaldehyde.
      
    • C2-Bromination (Ortho to OH/CHO)

      
       Sterically disfavored.
      
  • Selectivity: Under controlled conditions (e.g.,

    
    /Acetic Acid or Dioxane dibromide), the C6 isomer (which becomes C2 relative to the aldehyde) is the major product [1].
    

Synthesis Salicylaldehyde Salicylaldehyde (2-hydroxybenzaldehyde) BromoSal 5-Bromosalicylaldehyde (Major Product) Salicylaldehyde->BromoSal Bromination (Para to OH) MetaHydroxy 3-Hydroxybenzaldehyde BromoMeta 2-Bromo-5-hydroxybenzaldehyde (Regioselective Isomer) MetaHydroxy->BromoMeta Bromination (Para to OH, Ortho to CHO) TargetA TARGET A: 2-Benzyloxy-5-bromobenzaldehyde BromoSal->TargetA Benzylation TargetB TARGET B: 5-Benzyloxy-2-bromobenzaldehyde BromoMeta->TargetB Benzylation Br2 Br2 / AcOH Br2->BromoSal Br2->BromoMeta BnBr BnBr / K2CO3 BnBr->TargetA BnBr->TargetB

Figure 2: Divergent synthetic pathways. Target A utilizes the natural para-directing power of phenol; Target B requires regioselective bromination of a meta-substituted precursor.

Spectroscopic Differentiation (NMR)

Distinguishing these isomers by


 NMR is straightforward if one analyzes the coupling patterns and chemical shifts of the aromatic protons, particularly H6  (ortho to aldehyde).
Comparative NMR Data (Predicted)
Proton2-Benzyloxy-5-bromo (Isomer A)5-Benzyloxy-2-bromo (Isomer B)Diagnostic Logic
H3

(d,

)

(d,

)
Isomer A: H3 is ortho to electron-donating OBn (Shielded). Isomer B: H3 is ortho to electron-withdrawing Br (Deshielded).
H4

(dd,

)

(dd,

)
Isomer A: H4 is ortho to Br. Isomer B: H4 is ortho to OBn.
H6

(d,

)

(d,

)
Isomer A: H6 is ortho to CHO and ortho to Br (Deshielded by both). Isomer B: H6 is ortho to CHO but ortho to OBn (Shielding from OBn counteracts CHO).
CHO

ppm

ppm
The ortho-bromo substituent (Isomer B) often twists the carbonyl, slightly affecting the shift.

Key Identifier: Look at the doublet with the large coupling (


 Hz).
  • If this doublet is upfield (

    
     ppm), it is H3 of Isomer A  (adjacent to OBn).
    
  • If this doublet is downfield (

    
     ppm), it is H3 of Isomer B  (adjacent to Br).
    

Reactivity Profiles & Applications

The position of the bromine atom dictates the suitability of the isomer for specific downstream transformations.

Halogen-Lithium Exchange (Lithiation)
  • 2-Benzyloxy-5-bromo: Safe for lithiation. Treatment with

    
    -BuLi generates the aryl lithium at position 5. The aldehyde (if protected as an acetal) is far from the nucleophilic center.
    
  • 5-Benzyloxy-2-bromo: High Risk. Lithiation at position 2 generates a nucleophile immediately adjacent to the reactive carbonyl (or acetal). This leads to steric crowding or intramolecular decomposition. Protocol Note: Use Grignard exchange (

    
    ) at low temp for Isomer B to avoid side reactions.
    
Suzuki-Miyaura Coupling
  • 2-Benzyloxy-5-bromo: Highly efficient. The bromine at C5 is sterically unencumbered. Ideal for appending aryl groups to the "tail" of the molecule.

  • 5-Benzyloxy-2-bromo: Slower kinetics. The bromine at C2 is flanked by the formyl group (C1) and a proton (C3). Bulky boronic acids may require high-activity catalysts (e.g.,

    
     or Buchwald precatalysts) [2].
    

Experimental Protocols

Protocol A: Synthesis of 2-Benzyloxy-5-bromobenzaldehyde

Objective: Protection of 5-bromosalicylaldehyde.

  • Reagents: 5-Bromo-2-hydroxybenzaldehyde (20.1 g, 100 mmol), Benzyl bromide (13.0 mL, 110 mmol),

    
     (20.7 g, 150 mmol), DMF (100 mL).
    
  • Procedure:

    • Dissolve the aldehyde in DMF in a round-bottom flask.

    • Add

      
       and stir for 15 min at RT (color change to yellow phenoxide).
      
    • Add Benzyl bromide dropwise.

    • Heat to

      
       for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
      
    • Workup: Pour into ice water (500 mL). The product will precipitate as an off-white solid. Filter, wash with water, and recrystallize from Ethanol.[6]

  • Yield: Typically 90-95%.

Protocol B: Synthesis of 2-Bromo-5-hydroxybenzaldehyde (Precursor to Isomer B)

Objective: Regioselective bromination of 3-hydroxybenzaldehyde.

  • Reagents: 3-Hydroxybenzaldehyde (12.2 g, 100 mmol), Bromine (5.1 mL, 100 mmol), Acetic Acid (150 mL), Sodium Acetate (12.3 g).

  • Procedure:

    • Dissolve 3-hydroxybenzaldehyde and NaOAc in Glacial Acetic Acid.

    • Cool to

      
      .
      
    • Add

      
       in Acetic Acid (20 mL) dropwise over 1 hour. Crucial: Slow addition favors the para-to-OH product.
      
    • Stir for 2 hours at RT.

    • Workup: Pour into ice water. Extract with DCM. Wash with

      
       (to remove excess 
      
      
      
      ).
    • Purification: The crude contains a mixture. Purify by column chromatography (Silica, Hexane/EtOAc gradient). The 2-bromo-5-hydroxy isomer typically elutes after the minor 4-bromo isomer.

  • Benzylation: Follow Protocol A using this purified intermediate to obtain 5-benzyloxy-2-bromobenzaldehyde .

References

  • Regioselective Bromination : BenchChem. "Application Notes and Protocols for the Bromination of m-Hydroxybenzaldehyde." Accessed March 2, 2026. Link

  • Suzuki Coupling Applications : ChemicalBook. "2-Benzyloxy-5-bromobenzoic acid synthesis and derivatives." Accessed March 2, 2026. Link

  • NMR Data & Characterization : Sigma-Aldrich. "2-(Benzyloxy)-5-bromobenzaldehyde Product Sheet." Accessed March 2, 2026. Link

  • Synthesis of Isomer B : PubChem. "5-(Benzyloxy)-2-bromobenzaldehyde Data." Accessed March 2, 2026. Link

Sources

Technical Procurement & Application Guide: 5-Benzyloxy-2-Bromobenzyl Alcohol

[1]

Executive Summary

5-Benzyloxy-2-bromobenzyl alcohol (CAS 177759-46-5 ) is a high-value aryl bromide scaffold utilized primarily as a regiospecific linker in medicinal chemistry. While not a high-volume commodity chemical, it serves as a critical intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs), specifically Bazedoxifen , and various phosphodiesterase-4 (PDE4) inhibitors.

Commercially, this compound is classified as a "Building Block" rather than a bulk solvent or reagent. Availability is concentrated among specialized contract research organizations (CROs) and catalog suppliers focusing on heterocycles and aromatic intermediates. For large-scale requirements (>100g), in-house synthesis from the widely available precursor 2-bromo-5-hydroxybenzaldehyde is often the superior strategy regarding cost and purity control.

Part 1: Chemical Profile & Specifications[2]

To ensure reproducibility in structure-activity relationship (SAR) studies, the compound must meet specific structural criteria. Note the substitution pattern: the benzyl ether is at the meta position relative to the benzyl alcohol, but the IUPAC numbering is dictated by the bromine and hydroxymethyl groups.

PropertySpecification
IUPAC Name [2-Bromo-5-(benzyloxy)phenyl]methanol
Common Name 5-Benzyloxy-2-bromobenzyl alcohol
CAS Number 177759-46-5
Molecular Formula C₁₄H₁₃BrO₂
Molecular Weight 293.16 g/mol
Appearance White to off-white crystalline solid
Melting Point 78–80 °C (Lit.)[1]
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Key Functional Groups Aryl Bromide (Suzuki/Buchwald handle), Benzyl Alcohol (Esterification/Etherification handle)

Part 2: Commercial Landscape & Sourcing Strategy

Direct Procurement

The compound is available from specialized suppliers, typically in research quantities (250mg – 5g). It is rarely stocked in bulk (kg) without a lead time.

  • Primary Suppliers: BLDPharm, ABCR GmbH, Hangzhou Leap Chem, and select IndiaMart aggregators.

  • Typical Purity: ≥97% (NMR/LCMS).

  • Lead Time: 2–3 weeks (often shipped from origin synthesis labs in Asia).

The "Make vs. Buy" Decision Matrix

For drug development campaigns requiring >10 grams, the high unit cost of the finished alcohol often justifies in-house synthesis. The precursor, 2-bromo-5-hydroxybenzaldehyde (CAS 2973-80-0) , is significantly cheaper and widely available (TCI, Combi-Blocks, Enamine).

ProcurementLogicStartRequirement AnalysisQtyCheckQuantity Needed?Start->QtyCheckSmallScale< 5 GramsQtyCheck->SmallScaleLow VolLargeScale> 10 GramsQtyCheck->LargeScaleHigh VolBuyDirectPURCHASE CAS 177759-46-5(BLDPharm/ABCR)High Unit Cost / Low LaborSmallScale->BuyDirectMakeRouteIN-HOUSE SYNTHESISStart from CAS 2973-80-0Low Material Cost / High LaborLargeScale->MakeRoute

Figure 1: Decision logic for sourcing 5-benzyloxy-2-bromobenzyl alcohol based on campaign scale.

Part 3: Synthesis & Manufacturing Protocol

When commercial stock is unavailable or cost-prohibitive, the following 2-step protocol is the industry standard for generating high-purity material. This route avoids the regioselectivity issues associated with brominating 3-benzyloxybenzyl alcohol directly.

Reaction Pathway

The synthesis relies on the orthogonal protection of the phenol followed by a chemoselective reduction of the aldehyde.

SynthesisRouteSMStarting Material2-Bromo-5-hydroxybenzaldehyde(CAS 2973-80-0)Step1Step 1: Benzylation(BnBr, K2CO3, DMF, 60°C)SM->Step1InterIntermediate2-Bromo-5-benzyloxybenzaldehydeStep1->InterStep2Step 2: Reduction(NaBH4, MeOH, 0°C)Inter->Step2ProductTarget Product5-Benzyloxy-2-bromobenzyl alcohol(CAS 177759-46-5)Step2->Product

Figure 2: Validated synthetic route from commercial precursors.

Detailed Protocol
Step 1: Protection (Williamson Ether Synthesis)

Rationale: The phenolic hydroxyl is more acidic (pKa ~10) than the target benzyl alcohol. Protecting it first as a benzyl ether prevents side reactions during subsequent coupling steps and increases solubility in organic solvents.

  • Charge: Dissolve 2-bromo-5-hydroxybenzaldehyde (1.0 eq) in DMF (5 mL/mmol).

  • Base: Add anhydrous K₂CO₃ (1.5 eq). Stir at Room Temperature (RT) for 15 min.

  • Alkylation: Add Benzyl Bromide (1.1 eq) dropwise.

  • Reaction: Heat to 60°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Pour into ice water. Filter the precipitate (Intermediate 13) or extract with EtOAc.

    • Checkpoint: The intermediate 2-bromo-5-benzyloxybenzaldehyde should be a solid.

Step 2: Chemoselective Reduction

Rationale: Sodium Borohydride (NaBH₄) is chosen over LiAlH₄ because it is milder and will not debrominate the aromatic ring under standard conditions.

  • Solvation: Dissolve the intermediate aldehyde in MeOH (or THF/MeOH 1:1). Cool to 0°C.

  • Reduction: Add NaBH₄ (0.5–1.0 eq) portion-wise to control hydrogen evolution.

  • Quench: After 1 hour, quench with saturated NH₄Cl or water.

  • Isolation: Evaporate MeOH, extract aqueous residue with DCM. Wash with brine, dry over Na₂SO₄.

  • Purification: Recrystallization from Hexane/EtOAc is usually sufficient; column chromatography is rarely needed if the starting aldehyde was pure.

Part 4: Applications in Drug Discovery

SERM Development (Bazedoxifen)

This compound is a specific retro-synthetic fragment of Bazedoxifen , a third-generation SERM used for osteoporosis.

  • Mechanism: The aryl bromide moiety undergoes a metal-halogen exchange (or Pd-catalyzed coupling) to form the indole core, while the benzyloxy group acts as a masked phenol, which is liberated in the final step to provide the estrogen receptor binding motif.

Linker Chemistry

The molecule serves as a bifunctional "ortho-bromo benzyl" handle:

  • Aryl Bromide: Ready for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.

  • Benzyl Alcohol: Can be converted to a bromide (using PBr₃) or mesylate to alkylate amines or phenols.

  • Utility: This specific substitution pattern (5-benzyloxy) allows for the introduction of a polar phenolic group late in the synthesis (via debenzylation with H₂/Pd-C or BBr₃), which is crucial for optimizing lipophilicity (LogD) in lead optimization.

Inhibitor Scaffolds

Literature cites this scaffold in the synthesis of:

  • PDE4 Inhibitors: For anti-inflammatory applications (COPD, asthma).

  • BCL-XL Inhibitors: Targeting anti-apoptotic proteins in cancer therapy.

References

  • BenchChem. (2025). Synthesis of 2-Benzyloxy-5-bromobenzylbromide. Retrieved from

  • European Patent Office. (1992). Naphthalene lactones as inhibitors of leukotriene biosynthesis (EP 0501579 A1). Retrieved from

  • Lin, J., et al. (2008). Total Synthesis of Bulbophylol-B. Journal of Natural Products, 71(11), 1938–1941. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-Bromo-5-hydroxybenzaldehyde. Retrieved from

  • BLDPharm. (2025). Product Detail: (2-(Benzyloxy)-5-bromophenyl)methanol (CAS 177759-46-5).[2] Retrieved from

Technical Guide: Solubility Profile of (5-(Benzyloxy)-2-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility profile, physicochemical properties, and handling protocols for (5-(Benzyloxy)-2-bromophenyl)methanol (CAS: 177759-46-5).[1]

The content is structured for application scientists and synthetic chemists, synthesizing data from experimental synthesis workflows and structural analysis to provide actionable solubility parameters.

Executive Summary

This compound is a lipophilic intermediate widely used in the synthesis of pharmaceutical scaffolds, particularly for introducing benzyloxy-substituted aryl groups.[1] Its solubility behavior is governed by the competition between its polar hydroxymethyl headgroup and its substantial hydrophobic domain (bromophenyl + benzyloxy).[1][2]

  • Primary Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), DMSO.[1][2]

  • Recrystallization Systems: Ethanol, Ethyl Acetate/Hexane, Toluene/Methanol.[1][2]

  • Insolubility: Water, aliphatic hydrocarbons (cold).[1][2]

Physicochemical Analysis & Solubility Logic

To predict and manipulate the solubility of this compound, one must understand its molecular architecture.[1]

Structural Determinants
FeatureChemical NatureSolubility Impact
Hydroxymethyl Group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
H-Bond Donor/AcceptorProvides moderate solubility in alcohols (MeOH, EtOH) and polar aprotic solvents (DMSO).[2]
Aryl Bromide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Polarizable, LipophilicIncreases solubility in chlorinated solvents (DCM, Chloroform) and aromatics (Toluene).[2]
Benzyloxy Ether (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Lipophilic H-Bond AcceptorDrastically reduces water solubility; enhances affinity for esters (EtOAc) and ethers (THF).[2]

Thermodynamic Insight: The high lipophilicity (predicted LogP ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 3.5–4.0) dominates the single hydroxyl group, making the compound insoluble in aqueous media.[1] However, the hydroxyl group is sufficient to prevent dissolution in pure non-polar alkanes (Hexane) at room temperature, creating an ideal window for precipitation/recrystallization.[1]

Solubility Landscape

The following categorization is derived from standard synthetic protocols (reduction of aldehydes, extraction, and coupling reactions).

A. High Solubility (Preferred for Stock Solutions & Reactions)

These solvents dissolve the compound at concentrations ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 at room temperature.
  • Dichloromethane (DCM): The gold standard for solubilizing this compound for reactions (e.g., bromination with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or oxidation).[2]
    
  • Tetrahydrofuran (THF): Excellent for reduction reactions; dissolves the compound completely.[1]

  • Ethyl Acetate (EtOAc): The primary solvent for extraction and chromatography.[1]

  • DMSO / DMF: Soluble at high concentrations; suitable for biological assay stock solutions or nucleophilic substitution reactions.[1][2]

B. Moderate Solubility (Preferred for Recrystallization)

Soluble at elevated temperatures but limited solubility at room temperature or ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


.
  • Methanol / Ethanol: The compound is often synthesized in methanol (reduction of the aldehyde).[1][2] While soluble, it can be forced to precipitate by concentrating the solution or cooling, making alcohols excellent candidates for recrystallization.[1]

  • Toluene: Soluble when hot; poor solubility when cold.[1][2]

C. Low Solubility (Anti-Solvents)[1]
  • Water: Practically insoluble.[1] Used to quench reactions and wash organic layers.[1]

  • Hexanes / Heptanes: Poor solubility.[1] Used to precipitate the product from EtOAc or DCM solutions.[1]

  • Diethyl Ether: Moderate to low solubility compared to THF; often used to wash crude solids.[1][2]

Experimental Protocols

Protocol 4.1: Standard Dissolution for Reaction (DCM)

Context: Preparing the substrate for conversion to benzyl bromide or oxidation.[1]

  • Weigh the target mass of this compound.[1]

  • Add Dichloromethane (DCM) to achieve a concentration of 0.1 M to 0.5 M.[1]

  • Observation: The solid should dissolve rapidly at room temperature (

    
    ) to form a clear, colorless to pale yellow solution.
    
  • Troubleshooting: If the solution is cloudy, trace water may be present (the compound is not hygroscopic, but wet solvents can cause turbidity).[1] Dry with anhydrous ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
Protocol 4.2: Purification via Recrystallization

Context: Purifying crude material after synthesis (e.g., NaBH4 reduction).[1] System: Ethyl Acetate / Hexane (Solvent / Anti-Solvent).[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate (approx. 5–10 mL per gram).[1][2]

  • Precipitation: Remove from heat. Slowly add Hexane (or Heptane) dropwise until a persistent slight turbidity appears.

  • Clarification: Add a few drops of hot EtOAc to clear the solution.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator (

    
    ) for 4–12 hours.
    
  • Collection: Filter the crystals and wash with cold Hexane.

Protocol 4.3: Aqueous Workup (Extraction)

Context: Isolating the compound from a reaction mixture (e.g., Methanol/Water).[1]

  • Evaporate volatile reaction solvents (e.g., Methanol) under reduced pressure.[1]

  • Resuspend the residue in Ethyl Acetate .[1]

  • Wash with Water followed by Brine .[1]

    • Note: The compound will partition exclusively into the organic layer.[1]

  • Dry the organic layer over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection based on the experimental stage.

SolubilityWorkflow Start Start: this compound Reaction Reaction / Synthesis Start->Reaction Purification Purification / Isolation Start->Purification DCM DCM / Chloroform (High Solubility) Use for: Halogenation, Oxidation Reaction->DCM THF THF / DMSO (High Solubility) Use for: Reductions, SN2 Reaction->THF Extraction Extraction Phase Purification->Extraction Cryst Recrystallization Purification->Cryst EtOAc Ethyl Acetate (Preferred Organic Phase) Extraction->EtOAc Dissolves Product Water Water / Brine (Aqueous Phase - Insoluble) Extraction->Water Removes Salts System1 System A: EtOAc + Hexane (Solvent + Anti-Solvent) Cryst->System1 System2 System B: Ethanol (Hot) (Temperature Dependent) Cryst->System2

Caption: Decision matrix for solvent selection during reaction setup, extraction, and purification processes.

Stability & Storage in Solution

  • Acid Sensitivity: The benzyl ether moiety is stable to basic and neutral conditions but can be cleaved by strong acids (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ) or Lewis acids.[2] Avoid prolonged storage in acidic solutions.[1]
  • Oxidation: The primary alcohol is susceptible to oxidation to the aldehyde or acid.[1] Solutions in DCM or DMSO should be used immediately or stored under inert atmosphere (Nitrogen/Argon).[1]

  • Storage: Store the solid neat at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Solutions should not be stored for long-term reference standards unless frozen (
    
    
    
    ).

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CAS 177759-46-5, (2-(Benzyloxy)-5-bromophenyl)methanol. Retrieved from [Link].[1]

  • Zhang, Y., et al. (2023).[1] Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives. PMC. Retrieved from [Link].

Sources

Methodological & Application

Application Note: Scalable Synthesis of (5-(Benzyloxy)-2-bromophenyl)methanol from 3-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic chemists, process researchers, and drug development professionals. Objective: To provide a highly robust, self-validating three-step protocol for the synthesis of (5-(Benzyloxy)-2-bromophenyl)methanol, emphasizing the mechanistic causality behind regiocontrol, chemoselectivity, and reagent selection.

Retrosynthetic Logic & Mechanistic Causality

This compound is a highly versatile building block in medicinal chemistry. The aryl bromide serves as a handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), while the benzyl ether acts as a robust protecting group for the phenol, easily cleaved via late-stage hydrogenolysis.

The forward synthesis from commercially available 3-hydroxybenzaldehyde relies on three mechanistically distinct transformations:

  • Regiocontrol in Electrophilic Aromatic Substitution (Bromination): In the starting material, 3-hydroxybenzaldehyde, the hydroxyl (-OH) group is strongly electron-donating and ortho/para-directing, whereas the formyl (-CHO) group is electron-withdrawing and meta-directing. When subjected to electrophilic bromination, the reaction is completely governed by the strongly activating -OH group. Bromination occurs predominantly at the position para to the -OH group (C6 relative to the original numbering) because it is electronically enriched and sterically more accessible than the ortho position between the two substituents. Following IUPAC nomenclature rules to assign the lowest possible locants, the resulting 6-bromo-3-hydroxybenzaldehyde is formally named 2-bromo-5-hydroxybenzaldehyde [1].

  • Solvent-Mediated Nucleophilicity in

    
     O-Alkylation (Benzylation): 
    To protect the phenol, a mild base (
    
    
    
    ) is used to deprotonate the hydroxyl group (
    
    
    ). The use of
    
    
    -dimethylformamide (DMF) as a polar aprotic solvent is critical here. DMF effectively solvates the potassium cations but leaves the phenoxide anion "naked" and highly reactive, driving a rapid and clean
    
    
    attack on benzyl bromide without competing side reactions[2].
  • Chemoselectivity in Carbonyl Reduction: Sodium borohydride (

    
    ) is selected over stronger hydrides (like 
    
    
    
    ) to prevent unwanted debromination of the aryl halide. The reaction is performed in a protic solvent mixture (MeOH/THF). Methanol accelerates the reduction by hydrogen-bonding to the aldehyde oxygen, increasing its electrophilicity and facilitating the hydride transfer that yields the final benzylic alcohol[2].
Experimental Workflow

Workflow Step1 Step 1: Bromination Regioselective EAS Pur1 Cool to 0°C, Filter, Wash with Heptane/DCM Step1->Pur1 Step2 Step 2: Benzylation SN2 O-Alkylation Pur2 Aqueous Quench, EtOAc Extraction, Wash Step2->Pur2 Step3 Step 3: Reduction Nucleophilic Addition Pur3 Quench with NH4Cl, Extract, Concentrate Step3->Pur3 Mat1 3-Hydroxybenzaldehyde + Br2 in DCM Mat1->Step1 Mat2 2-Bromo-5-hydroxybenzaldehyde + BnBr, K2CO3 in DMF Mat2->Step2 Mat3 5-(Benzyloxy)-2-bromobenzaldehyde + NaBH4 in MeOH/THF Mat3->Step3 Prod1 Yield: ~63-76% Regioselectivity: >95% Pur1->Prod1 Prod2 Yield: ~98% High Purity Pur2->Prod2 Prod3 Yield: ~90-95% Target Compound Pur3->Prod3 Prod1->Mat2 Proceed to next step Prod2->Mat3 Proceed to next step

Experimental workflow for the three-step synthesis of this compound.

Step-by-Step Methodologies
Protocol 1: Regioselective Bromination

Target: 2-Bromo-5-hydroxybenzaldehyde

  • Preparation: Suspend 3-hydroxybenzaldehyde (1.0 eq, e.g., 120 g, 0.98 mol) in dichloromethane (DCM, 2400 mL) in a round-bottomed flask equipped with an overhead stirrer, temperature probe, and addition funnel[1].

  • Dissolution: Heat the mixture gently to 35–40 °C until the starting material is completely dissolved.

  • Electrophilic Addition: Slowly add Bromine (

    
    , 1.02 eq, 52 mL) dropwise. Critical Step: Control the addition rate to maintain the internal reaction temperature strictly between 35–38 °C to manage the exotherm and prevent over-bromination[1].
    
  • Reaction: Stir the mixture at 35 °C overnight.

  • Isolation: Cool the mixture slowly to -5 to 0 °C over a period of 2 hours. Stir for an additional 1 hour at this temperature to maximize precipitation.

  • Purification: Collect the precipitated solid via vacuum filtration. Wash the filter cake with 400 mL of a cold 1:1 mixture of n-heptane/DCM. Dry the gray solid under vacuum (0.2 mmHg) at room temperature[1].

Protocol 2: Phenolic O-Benzylation

Target: 5-(Benzyloxy)-2-bromobenzaldehyde

  • Preparation: Dissolve 2-bromo-5-hydroxybenzaldehyde (1.0 eq, e.g., 8.0 g, 39.9 mmol) in anhydrous DMF (50 mL)[2].

  • Reagent Addition: Add finely powdered anhydrous

    
     (1.5 eq, 8.3 g), followed by benzyl bromide (1.05 eq, 4.9 mL)[2].
    
  • Reaction: Heat the suspension to 80 °C and stir for 2 hours. The color will shift as the phenoxide intermediate is consumed.

  • Quenching: Cool the mixture to room temperature and pour it into 200 mL of ice-cold water to precipitate the product and dissolve the inorganic salts[2].

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with water and brine to remove residual DMF.

  • Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo to afford a pale yellow solid[2].
    
Protocol 3: Chemoselective Carbonyl Reduction

Target: this compound

  • Preparation: Dissolve 5-(benzyloxy)-2-bromobenzaldehyde (1.0 eq, e.g., 1.0 g, 3.5 mmol) in 10 mL of a 1:1 mixture of Methanol (

    
    ) and Tetrahydrofuran (THF)[2].
    
  • Cooling: Submerge the reaction flask in an ice-water bath and cool to 0 °C.

  • Reduction: Add

    
     (0.5 eq, 65.0 mg, 1.7 mmol) in small portions over 30 minutes[2]. Note: Portion-wise addition controls the evolution of hydrogen gas and prevents thermal spikes.
    
  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature until TLC confirms the complete consumption of the aldehyde.

  • Workup: Quench the reaction carefully with saturated aqueous

    
    . Evaporate the volatile solvents under reduced pressure.
    
  • Isolation: Extract the remaining aqueous phase with EtOAc. Wash with brine, dry over

    
    , and concentrate to yield the final benzylic alcohol.
    
Quantitative Data Summary
StepTarget Intermediate / ProductKey Reagents & SolventsTemp / TimeTypical YieldPrimary Isolation Method
1 2-Bromo-5-hydroxybenzaldehyde

, DCM
35 °C / 12-16 h63 - 76%Precipitation & Cold Filtration
2 5-(Benzyloxy)-2-bromobenzaldehydeBenzyl bromide,

, DMF
80 °C / 2 h95 - 98%Aqueous Quench & Extraction
3 This compound

, MeOH / THF (1:1)
0 °C to RT / 1 h90 - 95%

Quench & Extraction
References
  • [1] Title: 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - ChemicalBook Source: chemicalbook.com URL:

  • [2] Title: CuBr DMS | PDF | Alkene | Ether - Scribd Source: scribd.com URL:

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of (5-(Benzyloxy)-2-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

(5-(Benzyloxy)-2-bromophenyl)methanol (CAS: 1084897-39-1) is a highly versatile building block frequently utilized in medicinal chemistry and complex API synthesis. The molecule features three distinct functional handles: an aryl bromide primed for cross-coupling, a free benzylic alcohol (-CH₂OH), and a protected phenol in the form of a benzyloxy (-OBn) ether.

Executing a Suzuki-Miyaura coupling on this specific substrate requires a nuanced understanding of its structural properties, as the reaction must navigate several mechanistic hurdles:

  • Ortho-Steric Hindrance: The hydroxymethyl group is positioned ortho to the aryl bromide. This steric bulk can severely impede the initial oxidative addition of the Palladium(0) active species into the C-Br bond, a step that is often rate-limiting for hindered substrates[1].

  • Unprotected Alcohol Tolerance: The free benzylic alcohol is mildly acidic. The Suzuki-Miyaura reaction is celebrated for its functional group tolerance, including its compatibility with free hydroxyl groups[2]. However, the use of overly strong bases (e.g., KOtBu or NaH) can lead to alkoxide formation, which may coordinate with the palladium center, stalling the catalytic cycle or promoting unwanted side reactions[3].

  • Chemoselectivity: The benzyloxy ether is highly stable under the basic, aqueous conditions typical of Suzuki couplings[4]. This allows the cross-coupling to proceed without premature cleavage of the protecting group, preserving it for downstream orthogonal deprotection (e.g., via hydrogenolysis).

To overcome the steric strain of the ortho-substituted substrate, this protocol utilizes Pd(dppf)Cl₂ as the catalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a wide bite angle that accelerates reductive elimination and stabilizes the palladium center. A mild inorganic base (K₂CO₃) in a biphasic 1,4-dioxane/water system ensures optimal transmetalation without risking the deprotonation of the benzylic alcohol.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-limiting for ortho-substituents) Pd0->OxAdd + this compound PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII TransMet Transmetalation Base-activated Boronic Acid PdII->TransMet + Ar'-B(OH)3- PdII_2 Pd(II) Intermediate Ar-Pd-Ar' TransMet->PdII_2 RedElim Reductive Elimination Biaryl Formation PdII_2->RedElim RedElim->Pd0 Regeneration of Pd(0) Product Coupled Product (Biaryl-CH2OH) RedElim->Product

Caption: Catalytic cycle of the Suzuki coupling tailored for ortho-substituted aryl bromides.

Experimental Design & Parameter Optimization

When designing the reaction, the causality behind the reagent selection is critical for establishing a self-validating and reproducible protocol.

  • Solvent System (1,4-Dioxane / H₂O, 4:1 v/v): Dioxane provides excellent solubility for both the aryl bromide and the boronic acid. Water is strictly required to dissolve the inorganic base and generate the reactive boronate complex [Ar-B(OH)₃]⁻, which is the actual species that undergoes transmetalation with the Pd(II) intermediate[1].

  • Degassing: Oxygen is highly detrimental to Pd(0) species. It oxidizes the active catalyst to an inactive Pd(II) peroxo complex and promotes the oxidative homocoupling of the boronic acid (yielding Ar'-Ar' byproducts). Rigorous degassing via sparging or the freeze-pump-thaw method is mandatory for high yields.

Table 1: Optimization of Reaction Parameters
Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Result / YieldRationale / Causality
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.5)Toluene/EtOH/H₂O90~65%Moderate yield; ortho-sterics slow down oxidative addition with monodentate PPh₃.
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ (2.5) 1,4-Dioxane/H₂O 90 >90% Optimal ; bidentate ligand handles sterics well; biphasic system ensures rapid transmetalation.
Pd(OAc)₂ / SPhosK₃PO₄ (3.0)Toluene/H₂O100~85%Good yield, but SPhos is more expensive and generally reserved for less reactive aryl chlorides.
Pd(dppf)Cl₂ (5 mol%)KOtBu (2.5)THF70<40%Poor yield; strong base deprotonates the -OH group, leading to side reactions and catalyst poisoning.

Step-by-Step Protocol

Materials & Reagents
  • This compound : 1.0 equiv (Limiting reagent)

  • Aryl or Alkyl Boronic Acid : 1.3 equiv (Slight excess accounts for minor protodeboronation)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct : 0.05 equiv (5 mol%)

  • Potassium carbonate (K₂CO₃) : 2.5 equiv

  • 1,4-Dioxane : Anhydrous, degassed

  • Deionized Water : Degassed

Workflow Step1 Step 1: Preparation Charge flask with ArBr, Boronic Acid, Catalyst, Base Step2 Step 2: Degassing 3x Freeze-Pump-Thaw or Sparge with Argon Step1->Step2 Step3 Step 3: Reaction Heat at 90°C for 12h under inert atmosphere Step2->Step3 Step4 Step 4: Workup Extract with EtOAc, Wash with Brine Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Hexanes/EtOAc) Step4->Step5

Caption: Standard experimental workflow for the biphasic Suzuki-Miyaura cross-coupling.

Procedure

Phase 1: Reaction Setup

  • To an oven-dried Schlenk flask or a thick-walled microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the chosen boronic acid (1.3 mmol), and K₂CO₃ (2.5 mmol).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol). Crucial Insight: Handle the catalyst quickly in air or preferably in a glovebox, as prolonged exposure to ambient humidity can degrade its performance.

Phase 2: Solvent Addition & Degassing 3. Add 1,4-Dioxane (4.0 mL) and DI Water (1.0 mL) to the flask. 4. Seal the flask with a rubber septum. 5. Degassing : Submerge a long needle connected to an Argon line directly into the solvent mixture. Sparge with Argon for a minimum of 15 minutes while stirring gently. Alternatively, perform three consecutive cycles of Freeze-Pump-Thaw.

Phase 3: Heating & Reaction Execution 6. Replace the septum with a Teflon-lined crimp cap (if using a vial) or switch the Schlenk flask to a positive Argon pressure. 7. Place the vessel in a pre-heated oil bath or heating block set to 90 °C. 8. Stir vigorously (800-1000 rpm) for 8–12 hours. Crucial Insight: Vigorous stirring is required to maximize the interfacial surface area between the organic and aqueous phases, ensuring efficient transmetalation. 9. Monitor reaction progress via TLC (Hexanes:EtOAc, 7:3) or LC-MS. The starting aryl bromide should be completely consumed.

Phase 4: Workup & Isolation 10. Cool the reaction mixture to room temperature. 11. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). 12. Transfer to a separatory funnel and partition the layers. Extract the aqueous layer with additional Ethyl Acetate (2 x 10 mL). 13. Combine the organic extracts and wash with brine (15 mL). 14. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 15. Purify the crude residue via flash column chromatography on silica gel to afford the pure cross-coupled product.

Troubleshooting & Scientific Insights

A robust protocol must be self-validating. If the reaction fails to meet expected yields, evaluate the system against the following causal factors:

  • Observation: High levels of homocoupled boronic acid (Ar'-Ar') are detected.

    • Causality: Oxygen was present in the system, acting as an oxidant for the Pd-catalyzed homocoupling of the boronic acid.

    • Solution: Increase the rigor of the degassing protocol. Ensure the Argon line is purged before sparging.

  • Observation: Protodeboronation of the boronic acid (Ar'-H formation) alongside unreacted Aryl Bromide.

    • Causality: The boronic acid is degrading faster than the cross-coupling can occur. This is often triggered by high temperatures in the presence of water and base.

    • Solution: Increase the equivalents of boronic acid to 1.5 - 2.0. Alternatively, switch to a milder base like KF or utilize a boronic acid pinacol ester (BPin), which is significantly more stable against protodeboronation.

  • Observation: Incomplete conversion of the Aryl Bromide.

    • Causality: Catalyst deactivation (often visible as the precipitation of "palladium black") or insufficient mixing of the biphasic system.

    • Solution: Ensure the stirring rate is >800 rpm. If palladium black forms early, verify solvent purity and degassing efficiency.

References

  • Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction Source: Chemical Research in Chinese Universities / ResearchGate URL:[Link]

  • Preparation of Pd-Diimine@SBA-15 and Its Catalytic Performance for the Suzuki Coupling Reaction Source: MDPI URL:[Link]

  • Engineering Central Substitutions in Heptamethine Dyes for Improved Fluorophore Performance Source: JACS Au / ACS Publications URL:[Link]

Sources

Application Notes and Protocols: Selective Oxidation of 5-benzyloxy-2-bromobenzyl Alcohol to the Corresponding Aldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal in the construction of complex molecules within the pharmaceutical, agrochemical, and fragrance industries. The target molecule for this guide, 5-benzyloxy-2-bromobenzaldehyde, is a valuable intermediate, featuring a sensitive benzylic ether and a halogen substituent. This presents a classic chemoselectivity challenge: how to oxidize the primary alcohol to the aldehyde without affecting other functional groups or over-oxidizing to the carboxylic acid.[1][2][3] This document provides an in-depth guide to performing this transformation, comparing several robust methods and offering detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Challenge: Chemoselectivity in Oxidation

The primary challenge in the oxidation of 5-benzyloxy-2-bromobenzyl alcohol lies in the inherent sensitivity of the starting material and the desired aldehyde product. The benzyloxy group is generally stable but can be susceptible to cleavage under harsh acidic or reductive conditions. The bromine substituent is also a potential site for unwanted side reactions. Furthermore, aldehydes themselves are prone to over-oxidation to carboxylic acids, especially in the presence of water and strong oxidizing agents.[4][5][6] Therefore, the choice of oxidant and reaction conditions is paramount to achieving a high yield of the desired product.

Electron-donating groups on the benzyl ring, such as the benzyloxy group in our substrate, can accelerate the oxidation process.[7] This heightened reactivity needs to be carefully managed to prevent over-oxidation. This guide will focus on three widely adopted and reliable methods for this type of selective oxidation:

  • Dess-Martin Periodinane (DMP) Oxidation: A mild and highly selective method operating under neutral conditions.[8][9]

  • Swern Oxidation: A powerful and versatile low-temperature oxidation that is well-suited for sensitive substrates.[10][11]

  • TEMPO-Catalyzed Oxidation: A greener, catalytic approach using a stable nitroxyl radical and a co-oxidant.[8][12]

Comparative Analysis of Oxidation Methods

To aid in the selection of the most appropriate method for your specific needs, the following table summarizes the key characteristics of each approach.

FeatureDess-Martin Periodinane (DMP)Swern OxidationTEMPO-Catalyzed Oxidation
Oxidant Dess-Martin PeriodinaneDMSO activated by oxalyl chlorideTEMPO (catalyst) with NaOCl (co-oxidant)
Temperature Room Temperature[8]-78 °C[10]0 °C to Room Temperature[13]
pH Neutral[8][9]Neutral/Slightly BasicBasic (pH ~9.5)[14]
Key Advantages Mild conditions, high chemoselectivity, simple setup.[8][9]High yields, wide substrate scope, avoids over-oxidation.[10]Catalytic, cost-effective, environmentally benign.[8][14]
Key Disadvantages Expensive reagent, potentially explosive, poor atom economy.[8]Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[11]Can be sensitive to substrate, requires careful pH control.[15]
Workup Filtration and/or aqueous wash with NaHCO₃/Na₂S₂O₃.[8][16][17]Aqueous quench, extraction.Quench with Na₂S₂O₃, extraction.[14]

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) oxidation is a highly reliable method for the selective oxidation of primary alcohols to aldehydes at room temperature and under neutral pH conditions.[8][9][18] This makes it particularly suitable for substrates with acid- or base-sensitive functional groups.[9][19]

Materials
  • 5-benzyloxy-2-bromobenzyl alcohol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 5-benzyloxy-2-bromobenzyl alcohol (1.0 equiv). Dissolve the alcohol in anhydrous dichloromethane (approx. 0.1 M solution).

  • Addition of DMP: To the stirred solution at room temperature, add Dess-Martin periodinane (1.2-1.5 equiv) in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Pour the mixture into a vigorously stirred, equal volume mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.[8]

  • Workup: Continue stirring until the two layers become clear. Separate the organic layer.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 5-benzyloxy-2-bromobenzaldehyde.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram: Dess-Martin Periodinane Oxidation```dot

DMP_Oxidation cluster_prep Reaction Setup cluster_workup Workup & Purification Start Dissolve Alcohol in DCM Add_DMP Add DMP (1.2-1.5 equiv) Start->Add_DMP Stir Stir at RT Add_DMP->Stir Quench Quench with NaHCO₃/Na₂S₂O₃ Stir->Quench Monitor by TLC Extract Extract with Diethyl Ether Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify End End Purify->End Pure Aldehyde

Caption: Workflow for Swern Oxidation.

Protocol 3: TEMPO-Catalyzed Oxidation

This method offers a more sustainable alternative, using a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in conjunction with a stoichiometric amount of a terminal oxidant like sodium hypochlorite (bleach). [8][14]The reaction is typically performed in a biphasic system.

Materials
  • 5-benzyloxy-2-bromobenzyl alcohol

  • TEMPO

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Round-bottom flask with vigorous stirring capability

  • Ice-water bath

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-benzyloxy-2-bromobenzyl alcohol (1.0 equiv) in DCM. Add TEMPO (0.01-0.05 equiv) and an aqueous solution of KBr (0.1 equiv).

  • Biphasic Mixture: Add saturated aqueous NaHCO₃ solution to the flask and cool the vigorously stirred mixture to 0 °C in an ice-water bath.

  • Oxidant Addition: Slowly add the sodium hypochlorite solution (1.1-1.5 equiv) dropwise over 30-60 minutes, ensuring the temperature remains between 0-5 °C. The reaction is often characterized by a color change.

  • Reaction Monitoring: Monitor the reaction by TLC. If the reaction stalls, a small additional amount of NaOCl can be added.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy any excess oxidant.

  • Workup and Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram: TEMPO-Catalyzed Oxidation

TEMPO_Oxidation cluster_setup Reaction Setup (0 °C) cluster_workup Workup & Purification Start Dissolve Alcohol, TEMPO, KBr in DCM/NaHCO₃ Add_Bleach Add NaOCl (Bleach) Start->Add_Bleach Quench Quench with Na₂S₂O₃ Add_Bleach->Quench Monitor by TLC Extract Extract with DCM Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify End End Purify->End Pure Aldehyde

Caption: Workflow for TEMPO-Catalyzed Oxidation.

Troubleshooting and Field-Proven Insights

  • Incomplete Conversion:

    • DMP: Ensure the DMP is of high purity and has been stored properly to prevent hydrolysis. Using a slight excess (up to 1.5 equiv) can drive the reaction to completion.

    • Swern: The quality of oxalyl chloride and DMSO is critical. [20]Use freshly opened or distilled reagents. Ensure the temperature is strictly maintained at -78 °C during the activation and alcohol addition steps. [21] * TEMPO: The pH of the reaction mixture is crucial; it should be maintained around 9-10. [15]The quality of the commercial bleach can vary; titration may be necessary for precise stoichiometry.

  • Over-oxidation to Carboxylic Acid:

    • This is less common with the methods described but can occur if water is present, especially with chromium-based oxidants not discussed here. [4][5]All three recommended protocols are known for their high selectivity for aldehydes. [6][9][10]

  • Formation of Side Products:

    • Swern: If the reaction is allowed to warm above -60 °C before the addition of the base, side reactions can occur. [11]The pungent odor of dimethyl sulfide is a byproduct and an indicator of a successful reaction; it can be neutralized by rinsing glassware with bleach. [11]

  • Difficult Workup:

    • DMP: The reduced iodine byproducts can sometimes be difficult to remove. The recommended quenching with NaHCO₃ and Na₂S₂O₃ helps to solubilize these byproducts, making the extraction cleaner. [8][17]Filtration through a pad of Celite before aqueous workup can also be beneficial. [22] * Swern: Emulsions can form during workup due to the amine salt. Adding more solvent and performing gentle extractions can help. A wash with dilute acid helps to remove the triethylamine. [21]

Conclusion

The selective oxidation of 5-benzyloxy-2-bromobenzyl alcohol to its corresponding aldehyde is a readily achievable transformation with the correct choice of methodology. The Dess-Martin periodinane oxidation offers operational simplicity and mild conditions. The Swern oxidation provides high yields for even the most sensitive substrates, provided cryogenic conditions are accessible. The TEMPO-catalyzed oxidation represents a cost-effective and environmentally conscious choice. By understanding the nuances of each protocol and adhering to the detailed procedures and troubleshooting advice provided, researchers can confidently and efficiently synthesize this valuable chemical intermediate.

References

  • Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • Oriental Journal of Chemistry. (2014, September 23). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Retrieved from [Link]

  • Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. (2025, January 24). RSC Publishing. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

  • Grokipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • NPTEL Archive. (n.d.). 1.3.3 Pyridinium Chlorochromate (PCC) Oxidation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, March 24). Dess–Martin oxidation work up. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Chemistry Steps. (2022, June 5). PCC Oxidation Mechanism. Retrieved from [Link]

  • Selective Oxidation of Benzylic Alcohols with Molecular Oxygen Catalyzed by Copper-Manganese Oxide Nanoparticles. (n.d.). J. Chil. Chem. Soc.. Retrieved from [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Continuous flow oxidation of benzylic and aliphatic alcohols using bleach: process improvement by precise pH adjustment in flow with CO2. Retrieved from [Link]

  • ResearchGate. (2012, December 13). How to work up dess-martin periodinane or hypervalent iodine reactions?. Retrieved from [Link]

  • Alcohol Oxidation in CH2Cl2: DMP vs. PCC (Primary -> Aldehydes, Secondary -> Ketones). (n.d.). OChemPal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Direct Benzylic Oxidation with Sodium Hypochlorite Using a New Efficient Catalytic System: TEMPO/Co(OAc)2. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). ONE [ 1,2-Benziodoxol-3(1H) -. Retrieved from [Link]

  • ResearchGate. (n.d.). Swern Oxidation. Retrieved from [Link]

  • TEMPO-Mediated Oxidations. (n.d.). University of Pennsylvania. Retrieved from [Link]

  • MDPI. (2023, September 20). Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework. Retrieved from [Link]

  • Reddit. (2025, November 18). How to easily work-up Dess-Martin periodinane ?. Retrieved from [Link]

  • ResearchGate. (2016, March 28). Regarding Swern or similar Oxidation?. Retrieved from [Link]

  • PMC - NIH. (n.d.). A Practical Method for the Synthesis of 2-Alkynylpropenals. Retrieved from [Link]

  • Reddit. (2024, September 28). TEMPO oxidation advice. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]

  • Chemistry Steps. (2020, January 6). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Swern oxidation. Retrieved from [Link]

  • 14 (4/20/2014 – 5/2/2015) (1) synthesis of dess-martin-periodinane. (n.d.). University of Rochester. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • SELECTIVE OXIDATION OF ALCOHOLS TO ALDEHYDES BY USING HYDROGEN PEROXIDE AS AN OXIDANT: A REVIEW. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • J. Org. Chem. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Retrieved from [Link]

  • PMC. (2023, September 7). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Retrieved from [Link]

  • ACS Catal. (2020, February 11). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Retrieved from [Link]

  • Journal of Materials Chemistry A (RSC Publishing). (n.d.). Accelerated selective oxidation of benzyl alcohol to benzaldehyde via a self-catalyzed Pickering emulsion microreactor. Retrieved from [Link]

  • Lakeland University. (n.d.). Oxidation of Alcohol to Produce Benzaldehyde. Retrieved from [Link]-Alcohol-Final.pdf)

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Application Note: Strategic Protection of 5-Benzyloxy-2-bromophenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protecting group strategies for 5-benzyloxy-2-bromophenol Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide details the strategic protection of 5-benzyloxy-2-bromophenol (1) , a critical scaffold in the synthesis of stilbenoids (e.g., resveratrol analogs), diaryl ethers, and complex heterocycles. The molecule presents a unique chemoselective challenge: preserving the existing 5-benzyloxy ether (5-OBn) while masking the 1-phenol to enable transformations at the 2-bromo position.

We present two primary protection strategies based on downstream synthetic requirements:

  • Methoxymethyl (MOM) Protection: Optimal for directed ortho-lithiation and harsh basic conditions.

  • tert-Butyldimethylsilyl (TBS) Protection: Optimal for mild Palladium-catalyzed cross-couplings (Suzuki-Miyaura) and fluoride-triggered deprotection.

Chemical Context & Strategic Analysis

The substrate, 5-benzyloxy-2-bromophenol, contains three distinct reactive sites. Successful derivatization requires understanding the "Orthogonality Principle"—the ability to remove one protecting group (PG) without affecting others.

Functional GroupReactivity ProfileProtection Requirement
1-Phenol (-OH) Nucleophilic, acidic (

). Interferes with organometallics.[1]
Target for Protection
2-Bromide (-Br) Electrophilic handle. Susceptible to Lithium-Halogen exchange or Pd-insertion.Must remain accessible.
5-Benzyloxy (-OBn) Ether linkage. Stable to base/nucleophiles. Cleaved by

or Lewis acids (

).
Must remain intact during 1-OH deprotection.
Decision Logic: Selecting the Right Group

The choice between MOM and TBS depends entirely on the next step in your synthesis.

ProtectionStrategy Start Start: 5-Benzyloxy-2-bromophenol Decision What is the next synthetic step? Start->Decision Lithiation Lithium-Halogen Exchange (e.g., n-BuLi, t-BuLi) Decision->Lithiation Requires Base Stability Suzuki Pd-Catalyzed Coupling (Suzuki, Buchwald) Decision->Suzuki Requires Mild Conditions MOM_Route STRATEGY A: MOM Ether (Strong Directing Group) Stable to strong bases Lithiation->MOM_Route TBS_Route STRATEGY B: TBS Ether (Bulky Shielding) Labile to Fluoride (TBAF) Suzuki->TBS_Route

Figure 1: Decision matrix for selecting the appropriate phenolic protecting group based on downstream chemistry.

Protocol A: Methoxymethyl (MOM) Protection

Best For: Organolithium reactions (e.g., forming the aryl lithium species). The MOM group acts as a Directed Ortho Metalation (DoM) group, stabilizing the lithiated intermediate.

Mechanism

The phenoxide anion attacks the highly electrophilic chloromethyl methyl ether (MOMCl). Diisopropylethylamine (DIPEA) acts as a proton scavenger.

Safety Alert: MOMCl

CRITICAL: Chloromethyl methyl ether (MOMCl) is a known human carcinogen.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • Quenching: Residual MOMCl must be quenched with aqueous ammonium hydroxide or saturated sodium bicarbonate before disposal.

Experimental Procedure

Reagents:

  • 5-Benzyloxy-2-bromophenol (1.0 equiv)

  • MOMCl (1.5 equiv) [Commercial or generated in situ]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 5-benzyloxy-2-bromophenol (10 mmol) in anhydrous DCM (50 mL, 0.2 M). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add DIPEA (20 mmol, 3.5 mL) dropwise via syringe. Stir for 10 minutes.

  • Protection: Carefully add MOMCl (15 mmol, 1.14 mL) dropwise over 10 minutes.

    • Note: The reaction is exothermic. Maintain temperature < 5°C during addition.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting phenol (

      
      ) should disappear, replaced by the less polar MOM ether (
      
      
      
      ).
  • Quench: Cool to 0°C. Slowly add saturated aqueous

    
     (20 mL). Stir vigorously for 15 minutes to destroy excess MOMCl.
    
  • Workup: Extract with DCM (3 x 30 mL). Wash combined organics with water, then brine.[2][3] Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Validation:

  • 1H NMR (

    
    ):  Look for the diagnostic MOM singlet (
    
    
    
    ppm, 3H,
    
    
    ) and the methylene singlet (
    
    
    ppm, 2H,
    
    
    ).

Protocol B: tert-Butyldimethylsilyl (TBS) Protection

Best For: Palladium-catalyzed couplings (Suzuki, Sonogashira). TBS is bulky, suppressing catalyst poisoning by the phenol, and is easily removed with Fluoride sources (TBAF) without touching the 5-OBn group (which requires


 or Lewis acid to cleave).
Mechanism

Imidazole acts as a nucleophilic catalyst, forming a reactive N-silyl-imidazolium intermediate which transfers the silyl group to the phenol.

Experimental Procedure

Reagents:

  • 5-Benzyloxy-2-bromophenol (1.0 equiv)

  • TBSCl (tert-Butyldimethylsilyl chloride) (1.2 equiv)[2]

  • Imidazole (2.5 equiv)

  • DMF (Dimethylformamide), anhydrous

Step-by-Step:

  • Setup: Use a dry flask under inert atmosphere (

    
     or Ar).
    
  • Solvation: Dissolve the phenol (10 mmol) and Imidazole (25 mmol, 1.7 g) in anhydrous DMF (20 mL).

    • Note: DMF promotes the reaction rate significantly compared to DCM.

  • Addition: Add TBSCl (12 mmol, 1.8 g) in one portion.

  • Reaction: Stir at RT for 2–3 hours.

    • Monitoring: TLC usually shows a distinct non-polar spot.

  • Workup: Dilute with Diethyl Ether (

    
    , 100 mL). Wash with water (3 x 30 mL) to remove DMF and imidazole salts. Wash with brine.[2][3]
    
  • Drying: Dry over

    
     and concentrate in vacuo.
    
  • Purification: Often not required if conversion is quantitative. If needed, short plug filtration (Silica, 5% EtOAc/Hexane).

Validation:

  • 1H NMR (

    
    ):  Look for the large t-Butyl singlet (
    
    
    
    ppm, 9H) and the dimethyl silyl singlet (
    
    
    ppm, 6H).

Stability & Orthogonality Matrix

This table validates the choice of protecting group against common reaction conditions used with this scaffold.

ConditionMOM Ether (Protocol A)TBS Ether (Protocol B)5-Benzyl Ether (Fixed)
Basic (NaOH,

)
Stable Stable Stable
Acidic (HCl, AcOH) Labile (Cleaves)Stable (mostly)Stable
Fluoride (TBAF) Stable Labile (Cleaves)Stable
Hydrogenation (

)
Stable Stable Labile (Cleaves)
Organolithium (n-BuLi) Stable (Directing)Unstable (Migration risk)Stable

Key Insight:

  • To remove the PG without touching the 5-OBn: Use TBS (deprotect with TBAF) or MOM (deprotect with mild acid like dilute HCl).

  • To remove the 5-OBn without touching the PG: Use Hydrogenolysis (

    
    ). Both MOM and TBS survive this.
    

Visualizing the Workflow

Workflow Substrate 5-Benzyloxy-2-bromophenol Step1 Protection Step (MOMCl or TBSCl) Substrate->Step1  Mask 1-OH   Intermediate Protected Intermediate (1-OPG, 2-Br, 5-OBn) Step1->Intermediate Reaction Core Transformation (e.g., Suzuki Coupling) Intermediate->Reaction  Modify C2-Br   Deprotection Selective Deprotection (TBAF for TBS, HCl for MOM) Reaction->Deprotection  Restore 1-OH   Final Final Product (1-OH, 2-Aryl, 5-OBn) Deprotection->Final

Figure 2: General synthetic workflow for utilizing the protected scaffold.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. Link

  • Berliner, M. A., & Belecki, K. (2008). Simple, Rapid, and Safe Synthesis of Chloromethyl Methyl Ether (MOM-Cl). Organic Syntheses, 84, 102. Link

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.).[4][5] Thieme Medical Publishers. Link

  • Organic Chemistry Portal. (n.d.). Protection of Phenols.[4][5][6][7][8][9][10] Link

Sources

Application Note: Synthesis of Bazedoxifen Intermediates via 5-Benzyloxy-2-Bromo Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive technical guide for the synthesis of Bazedoxifen intermediates, specifically focusing on strategies utilizing the 5-benzyloxy-2-bromo functionality.

The guide addresses the ambiguity of the "5-benzyloxy-2-bromo scaffold" by covering two critical chemical pathways:

  • The Industrial Process Route (Bischler): Utilizing 2-bromo-4'-benzyloxypropiophenone (often termed the "bromo-ketone scaffold") to construct the indole core.

  • The Convergent Synthetic Route (Suzuki): Utilizing 5-benzyloxy-2-bromo-3-methyl-1H-indole (the literal "bromo-indole scaffold") for modular drug development.

Part 1: Executive Summary & Strategic Analysis

Bazedoxifen acetate (Duavee, Conbriza) is a third-generation Selective Estrogen Receptor Modulator (SERM) featuring a 2-phenylindole core. The synthesis of this API hinges on the efficient construction of the 1,2,3,5-substituted indole skeleton .

The "5-benzyloxy-2-bromo" motif represents a critical divergence point in synthetic strategy. While the Bischler Indole Synthesis (Path A) is the established industrial standard for throughput, the C2-Bromination/Suzuki Coupling strategy (Path B) offers superior modularity for analog generation and impurity control.

Structural Retrosynthesis

The Bazedoxifen core can be deconstructed into two primary "bromo" scaffolds:

  • Scaffold A (Industrial): 2-bromo-1-(4-(benzyloxy)phenyl)propan-1-one. Used to cyclize with 4-benzyloxyaniline.[1]

  • Scaffold B (Convergent): 5-benzyloxy-2-bromo-3-methyl-1H-indole. Used to couple with 4-benzyloxyphenylboronic acid.[2]

Retrosynthesis Bazedoxifen Bazedoxifen API IndoleCore Protected Indole Core (5-benzyloxy-2-(4-benzyloxyphenyl)-3-methylindole) Bazedoxifen->IndoleCore 1. N-Alkylation 2. Deprotection ScaffoldA Scaffold A (Ketone) 2-bromo-1-(4-(benzyloxy)phenyl)propan-1-one IndoleCore->ScaffoldA Path A: Bischler Synthesis (Cyclization) Aniline 4-Benzyloxyaniline IndoleCore->Aniline Path A ScaffoldB Scaffold B (Indole) 5-benzyloxy-2-bromo-3-methyl-1H-indole IndoleCore->ScaffoldB Path B: Suzuki Coupling (Pd-Catalyzed) Boronic 4-Benzyloxyphenylboronic acid IndoleCore->Boronic Path B

Figure 1: Retrosynthetic analysis showing the two strategic entry points using bromo-scaffolds.

Part 2: Protocol A - The Industrial Bischler Route

Target Intermediate: 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole Key Scaffold: 2-bromo-1-(4-(benzyloxy)phenyl)propan-1-one

This route is preferred for large-scale manufacturing due to the low cost of reagents and the "one-pot" nature of the cyclization.

Synthesis of the Bromo-Ketone Scaffold

Reaction: Bromination of 4'-benzyloxypropiophenone.[3][4]

  • Charge a reactor with 4'-benzyloxypropiophenone (1.0 equiv) and Acetic Acid (10 vol).

  • Add a solution of Bromine (1.05 equiv) in Acetic Acid dropwise at 20–25°C.

    • Critical Control Point: Maintain temperature <30°C to prevent over-bromination or benzyl cleavage.

  • Stir for 2–4 hours. Monitor by HPLC (Target: <2% starting material).

  • Quench with ice-water (20 vol). The product precipitates as a solid.[3][4]

  • Filter and wash with water/ethanol (1:1).

  • Dry under vacuum at 40°C.

    • Yield: 85–92%

    • Purity: >98% (HPLC)

Bischler Cyclization Protocol

Reaction: Condensation of the Bromo-Ketone with 4-Benzyloxyaniline.

  • Suspend 4-benzyloxyaniline hydrochloride (1.2 equiv) and 2-bromo-1-(4-(benzyloxy)phenyl)propan-1-one (1.0 equiv) in DMF (8 vol) or Toluene/N,N-dimethylaniline .

  • Heat the mixture to 110–120°C under Nitrogen.

    • Mechanism:[1][2][3][4][5][6] The reaction proceeds via an

      
      -aminoketone intermediate, followed by acid-catalyzed cyclization and dehydration.
      
    • Note: High temperature is strictly required to drive the rearrangement and aromatization.

  • Reflux for 12–16 hours.

  • Cool to 25°C.

  • Precipitation: Add Ethanol (5 vol) and water (5 vol) to precipitate the indole.

  • Filter the crude solid.

  • Recrystallization: Dissolve in hot Ethyl Acetate, treat with activated carbon, filter, and cool to crystallize.

Data Summary: Bischler Route

ParameterSpecificationNotes
Solvent System DMF or Toluene/DMADMF provides faster kinetics; Toluene allows water removal via Dean-Stark.
Temperature 110–120°CCritical for Bischler rearrangement.
Typical Yield 65–75%Moderate yield due to oligomerization side reactions.
Key Impurity Isomeric Indole3-(4-benzyloxyphenyl)-2-methylindole (Regioisomer).

Part 3: Protocol B - The Convergent Suzuki Route

Target Intermediate: 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole Key Scaffold: 5-benzyloxy-2-bromo-3-methyl-1H-indole[5]

This protocol is designed for high-purity applications or when handling sensitive analogs where harsh acidic conditions (Bischler) are detrimental.

Synthesis of 5-Benzyloxy-2-Bromo-3-Methylindole

Precursor: 5-benzyloxy-3-methylindole (commercially available or synthesized via Fisher Indole).

  • Dissolve 5-benzyloxy-3-methylindole (1.0 equiv) in THF/DCM (1:1, 10 vol).

  • Cool to 0°C.

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 30 minutes.

    • Selectivity: The C3 position is blocked by the methyl group, forcing bromination to the C2 position.

  • Stir at 0–5°C for 2 hours.

  • Quench with 10% Sodium Thiosulfate solution.

  • Extract with DCM, wash with brine, and dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Hexanes/EtOAc) is often required as the product is sensitive.

    • Stability Warning: 2-Bromoindoles can be unstable; store at -20°C under Argon.

Suzuki-Miyaura Coupling Protocol

Reaction: Coupling of the 2-Bromoindole with Boronic Acid.

  • Charge reactor with:

    • 5-benzyloxy-2-bromo-3-methylindole (1.0 equiv)

    • 4-benzyloxyphenylboronic acid (1.2 equiv)

    • Solvent: DME/Water (4:1) or Toluene/Ethanol/Water.[3]

  • Degas the solution by sparging with Nitrogen for 30 minutes (Critical for Pd catalyst life).

  • Add Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃ .

  • Add Catalyst: Pd(dppf)Cl₂[7]·DCM (3–5 mol%) or Pd(PPh₃)₄ .

  • Heat to 80–90°C for 4–6 hours.

  • Work-up: Cool, dilute with EtOAc, wash with water.

  • Scavenging: Treat organic layer with thiol-silica (e.g., SiliaMetS® Thiol) to remove residual Palladium.

  • Isolation: Concentrate and crystallize from MeOH/EtOAc.

Data Summary: Suzuki Route

ParameterSpecificationNotes
Catalyst Pd(dppf)Cl₂Preferred for steric bulk of the indole.
Yield 80–90%High conversion; cleaner impurity profile than Bischler.
Regioselectivity 100%Structure is fixed by the starting materials.
Green Chemistry MediumRequires Pd removal; avoids high-temp acid reflux.

Part 4: Downstream Processing (N-Alkylation & Deprotection)

Both pathways converge at the bis-benzyl protected indole. The final steps to Bazedoxifen are:

  • N-Alkylation:

    • React the indole with 1-(2-chloroethyl)azepane hydrochloride.

    • Base: NaH (in DMF) or Cs₂CO₃ (in Acetonitrile).

    • Temp: 60°C.

    • Outcome: Formation of the tertiary amine side chain.

  • Global Deprotection:

    • Reagents: H₂ (gas), 10% Pd/C catalyst.

    • Solvent: Ethanol/THF.

    • Conditions: 3–5 bar H₂, 40–50°C.

    • Result: Simultaneous removal of both benzyl groups to yield the active diphenolic API.

Part 5: Visual Workflow & Logic

Workflow cluster_0 Path A: Bischler (Industrial) cluster_1 Path B: Suzuki (Convergent) StepA1 Bromination of Propiophenone StepA2 Cyclization w/ Aniline (120°C) StepA1->StepA2 Common Bis-Benzyl Indole Intermediate StepA2->Common StepB1 C2-Bromination of 3-Methylindole StepB2 Pd-Catalyzed Coupling (90°C) StepB1->StepB2 StepB2->Common Final Bazedoxifen Acetate Common->Final 1. Alkylation 2. Hydrogenation

Figure 2: Comparative workflow of the two synthetic pathways converging at the protected indole.

References

  • Pfizer Inc. (2020). Process for the preparation of bazedoxifene. US Patent US10844047B2. Link

  • Zentiva A.S. (2008).[1] Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole. WO2008098527A1.[1] Link

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-[4-(Benzyloxy)phenyl]aniline via Suzuki Coupling. Link

  • Organic Syntheses. (1985). Synthesis of 4-Benzyloxyindole (Precursor methodology). Org. Synth. 1985, 63, 214. Link

  • Lietuvos mokslų akademija. (2012). Suzuki-Miyaura cross-coupling reactions of 5-bromo-indoles. Link

Sources

Application Note: High-Fidelity Synthesis of 5-Benzyloxy-2-bromobenzyl Mesylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The preparation of 5-benzyloxy-2-bromobenzyl mesylate from its corresponding alcohol is a critical transformation in organic synthesis, yielding a highly reactive electrophilic intermediate used extensively in cross-coupling, nucleophilic substitutions, and drug discovery workflows. Because benzyl mesylates are prone to rapid degradation, this protocol is engineered for high fidelity. It emphasizes strict environmental controls, mechanistic causality, and embedded self-validation checks to ensure maximum yield and purity.

Mechanistic Causality & Reaction Design

The conversion of 5-benzyloxy-2-bromobenzyl alcohol to its methanesulfonate ester relies on the classic conditions established by [1].

Rather than proceeding via a direct SN2 attack on the sulfur atom, the reaction is driven by the formation of a transient, highly reactive sulfene intermediate (CH2=SO2). Triethylamine (TEA) acts as the initial base to deprotonate methanesulfonyl chloride (MsCl), generating the sulfene. The primary alcohol then rapidly attacks this intermediate to form the mesylate, releasing a chloride ion which is sequestered as triethylamine hydrochloride (TEA·HCl)[2].

Causality of Experimental Choices:

  • Temperature Control (0 °C): The mesylation is highly exothermic. Because the released chloride ion is a competent nucleophile, allowing the reaction to warm above 0 °C promotes the displacement of the newly formed mesylate group, yielding 5-benzyloxy-2-bromobenzyl chloride as an unwanted side product[1].

  • Excess Base (1.5 eq): An excess of TEA is utilized not only to drive sulfene formation but to ensure the reaction mixture remains strictly basic. Acidic microenvironments can lead to the premature deprotection of the benzyloxy ether or degradation of the mesylate[3].

  • Strict Anhydrous Conditions: Water aggressively competes with the alcohol for the sulfene intermediate, leading to the hydrolysis of MsCl into methanesulfonic acid, which stalls the reaction and lowers the pH[2].

Quantitative Reaction Parameters

The specific stoichiometric ratios and volumetric parameters detailed below are adapted from validated combinatorial chemistry workflows[3].

ReagentMW ( g/mol )Eq.Mass / VolumeMolesFunction
5-Benzyloxy-2-bromobenzyl alcohol 293.161.0100.0 mg341.1 µmolStarting Material
Methanesulfonyl chloride (MsCl) 114.551.129.0 µL375.2 µmolElectrophile
Triethylamine (TEA) 101.191.571.3 µL511.7 µmolBase / Catalyst
Dichloromethane (DCM) 84.93-2.0 mL total-Anhydrous Solvent

Experimental Protocol: A Self-Validating System

Step 1: System Purging & Dissolution

  • To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 5-benzyloxy-2-bromobenzyl alcohol (100.0 mg, 341.1 µmol)[3].

  • Seal the flask with a rubber septum and purge with dry Argon for 5 minutes.

  • Inject anhydrous DCM (1.5 mL) and TEA (71.3 µL, 511.7 µmol)[3]. Stir until complete dissolution is achieved.

  • Validation Check: The solution must be completely transparent. Any turbidity indicates moisture contamination, which will prematurely hydrolyze the MsCl.

Step 2: Temperature Equilibration & Electrophile Addition

  • Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • In a separate dry vial, prepare a solution of MsCl (29.0 µL, 375.2 µmol) in anhydrous DCM (0.5 mL)[3].

  • Using a syringe pump or careful manual addition, add the MsCl solution dropwise to the reaction mixture over a period of exactly 10 minutes[3].

  • Validation Check: A slight white precipitate (TEA·HCl) should begin to form, visually confirming the generation of the mesylate and the active consumption of the base[2].

Step 3: Reaction Maturation & In-Process Control (IPC)

  • Maintain the reaction at 0 °C and stir for an additional 20 minutes[3].

  • Validation Check: Perform a TLC analysis (e.g., 20% EtOAc in Hexanes). The starting alcohol (UV active, polar) should be completely absent. The mesylate product will appear as a new, less polar spot. If conversion is <95%, add an additional 0.1 eq of MsCl and stir for 10 minutes[2].

Step 4: Quench & Aqueous Workup

  • Quench the reaction by adding 2.0 mL of ice-cold saturated aqueous NaHCO3 while maintaining vigorous stirring.

  • Transfer the biphasic mixture to a separatory funnel, diluting with an additional 5.0 mL of cold DCM and 5.0 mL of distilled water. Separate the organic layer.

  • Validation Check (Crucial): Wash the organic layer with cold 0.1 M HCl (3.0 mL). The pH of the aqueous discard must be < 3. This ensures complete removal of residual TEA, which would otherwise catalyze product degradation during concentration[2].

  • Wash the organic layer with saturated aqueous NaCl (brine, 5.0 mL) to remove residual water.

Step 5: Isolation & Storage

  • Dry the organic phase over anhydrous MgSO4. Filter promptly to avoid prolonged Lewis acid exposure.

  • Concentrate the filtrate in vacuo using a rotary evaporator. Keep the water bath temperature strictly below 30 °C to prevent thermal degradation[2].

  • Validation Check: The final product should be isolated as a clean, viscous oil or crystalline solid. Immediate discoloration (turning pink or brown) indicates thermal degradation or nucleophilic attack by residual halides.

Workflow & Decision Matrix

Workflow Start 1. Dissolve Alcohol & TEA in Anhydrous DCM Cool 2. Cool to 0 °C (Ice Bath) Start->Cool AddMsCl 3. Dropwise Addition of MsCl over 10 min Cool->AddMsCl React 4. Stir 20 min at 0 °C AddMsCl->React IPC 5. IPC Check (TLC) SM Consumed? React->IPC Quench 6. Quench with Ice-Cold NaHCO3 IPC->Quench Yes (Complete) AddMore Add 0.1 eq MsCl & Stir 10 min IPC->AddMore No (Incomplete) Workup 7. Acid Wash (0.1 M HCl) & Brine Wash Quench->Workup AddMore->IPC Store 8. Dry (MgSO4), Evaporate & Store at -20 °C Workup->Store

Fig 1: Operational workflow and decision matrix for 5-benzyloxy-2-bromobenzyl mesylate synthesis.

References

  • A Facile Synthesis of Methanesulfonate Esters Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Investigations in Combinatorial and Solid Phase Organic Chemistry Source: ePrints Soton - University of Southampton URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield of 5-benzyloxy-2-bromobenzaldehyde reduction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 5-Benzyloxy-2-bromobenzaldehyde Reduction

Executive Summary

Case ID: RED-5B2B-OPT Subject: Yield Improvement & Protocol Standardization for 5-Benzyloxy-2-bromobenzaldehyde Reduction Target Product: 5-Benzyloxy-2-bromobenzyl alcohol Primary Reagent: Sodium Borohydride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


)[1][2][3][4]

This guide addresses common failure points in the reduction of highly functionalized benzaldehydes. While the reduction of an aldehyde to an alcohol is a fundamental transformation, the specific substitution pattern of your substrate—an ortho-bromo group providing steric bulk and a meta-benzyloxy ether sensitive to strong acids—requires a tailored approach to maximize yield and purity.

Module 1: Reagent Selection & Mechanistic Logic

Why Sodium Borohydride (


)? 
We recommend 

over Lithium Aluminum Hydride (

) or Catalytic Hydrogenation (

) for three critical reasons:
  • Chemo-selectivity:

    
     is too aggressive and poses a high risk of de-bromination  (removing the halogen handle needed for subsequent coupling) or cleaving the benzyl ether.
    
  • Safety:

    
     allows for the use of protic solvents (Methanol/Ethanol), which stabilizes the intermediate borate species and prevents the violent exotherms associated with 
    
    
    
    .
  • Mechanism: The ortho-bromo substituent creates a "steric corridor."[1]

    
     is small enough to attack the carbonyl carbon without significant steric repulsion, whereas bulkier hydride sources (e.g., L-Selectride) may stall.
    
Reaction Pathway & Stoichiometry

The reaction proceeds via a tetra-alkoxy borate intermediate.[1] One mole of


 can theoretically reduce four moles of aldehyde, but in practice, we use a slight excess to account for solvent reaction and reagent purity.

ReactionPathway Start 5-Benzyloxy-2-bromobenzaldehyde Reagent NaBH4 / MeOH (Hydride Attack) Start->Reagent Solubilization Intermediate Tetra-alkoxy Borate Complex (Sticky Solid) Reagent->Intermediate Reduction (0°C to RT) Quench Acidic Hydrolysis (HCl or NH4Cl) Intermediate->Quench Break Boron-Oxygen Bond Product 5-Benzyloxy-2-bromobenzyl alcohol Quench->Product Isolation

Figure 1: Reaction pathway highlighting the critical hydrolysis step often responsible for yield loss.[1]

Module 2: Standardized Protocol (High-Yield Method)

Reagents:

  • Substrate: 5-Benzyloxy-2-bromobenzaldehyde (1.0 equiv)[1]

  • Reducing Agent:

    
     (0.6 – 0.8 equiv) [Note: >0.25 eq is required; 0.6 ensures completion]
    
  • Solvent: Methanol (anhydrous preferred, but HPLC grade is acceptable)

  • Quench: 1M HCl or Saturated

    
    [1]
    

Step-by-Step Workflow:

  • Solubilization: Dissolve the aldehyde (10 mmol) in Methanol (30 mL). Ensure the flask is equipped with a magnetic stir bar.

    • Technical Note: If solubility is poor, add THF (up to 10 mL) as a co-solvent.[1] The aldehyde must be in solution for efficient reduction.

  • Cooling: Cool the solution to 0°C using an ice bath.

    • Why? This suppresses the reaction of

      
       with the solvent (methanolysis), preserving hydride equivalents for the aldehyde.
      
  • Addition: Add

    
     (6-8 mmol) portion-wise over 10 minutes.
    
    • Caution: Rapid addition causes vigorous hydrogen evolution and foaming.[1]

  • Reaction: Remove the ice bath and allow to stir at room temperature for 45–60 minutes. Monitor by TLC (usually 20-30% EtOAc/Hexane).[1]

  • Critical Hydrolysis (The Yield Maker):

    • Cool back to 0°C.

    • Add 1M HCl dropwise until pH ~5–6.[1] Stir for 20 minutes.

    • Mechanism:[1][5][6] This step breaks the Boron-Oxygen bond.[1] If you skip this or do it too quickly, the product remains trapped in a water-soluble borate complex and is discarded with the aqueous waste.

  • Isolation:

    • Evaporate the bulk of Methanol (Rotovap).

    • Dilute residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).[1]

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[2]
      

Module 3: Troubleshooting & FAQs

Q1: My yield is consistently low (40-60%), but TLC showed conversion. Where is my product? Diagnosis: Incomplete Hydrolysis or "Borate Trapping." Solution: The intermediate borate complex can form a gum that encapsulates the product.

  • Fix: During the quench, ensure you stir with acid for at least 20-30 minutes. If the mixture forms a sticky emulsion, add Rochelle’s Salt (Potassium Sodium Tartrate) solution and stir vigorously. This chelates the boron and releases the organic alcohol into the organic layer.

Q2: I see a new spot on TLC that isn't product or starting material. Is it debrominated? Diagnosis: Unlikely to be debromination with


 unless Pd contaminants are present in your stir bar or glassware.[1]
Solution:  It is likely an acetal  formed by the reaction of the aldehyde with methanol (catalyzed by trace acid) or the benzyl ether cleavage (unlikely).
  • Fix: Ensure your

    
     is fresh. Old reagent turns into borates which are Lewis acidic.[1] If the spot persists, switch solvent to Ethanol  or THF/MeOH (9:1)  to change the solvation dynamics.
    

Q3: The reaction is stalled with 20% starting material remaining. Diagnosis: Moisture in solvent or decomposed reagent. Solution:


 decomposes in moist solvents over time.[1]
  • Fix: Add an additional 0.2 equiv of

    
    . If that fails, add CeCl3·7H2O (0.5 equiv)  (Luche conditions).[1] The Cerium activates the carbonyl, making it more susceptible to attack in sterically crowded environments (like ortho-bromo systems).
    

Q4: Can I use heat to speed it up? Diagnosis: NO. Reasoning: Heating 5-benzyloxy-2-bromobenzaldehyde with borohydride in alcohol can promote trans-etherification (swapping the benzyl ether for a methyl ether) or reductive debromination if any trace metals are present.[1] Always run at RT.

Module 4: Diagnostic Logic Tree

Use this flowchart to diagnose yield issues in real-time.

TroubleshootingTree Problem Start: Low Yield or Impurity CheckTLC Check TLC: Is Starting Material (SM) gone? Problem->CheckTLC SM_Yes Yes, SM is gone CheckTLC->SM_Yes Conversion OK SM_No No, SM remains CheckTLC->SM_No Incomplete Rxn Extraction Did you extract with EtOAc? SM_Yes->Extraction FreshReagent Action: Add 0.2 eq fresh NaBH4 SM_No->FreshReagent Luche Action: Add CeCl3 (Luche Reduction) FreshReagent->Luche If still stalled Emulsion Was there an emulsion/gum? Extraction->Emulsion Rochelle Action: Use Rochelle's Salt Wash Emulsion->Rochelle Yes (Sticky) AcidicWash Action: Check pH of aqueous layer (Must be neutral/slightly acidic) Emulsion->AcidicWash No (Clear layers)

Figure 2: Diagnostic logic for troubleshooting yield loss during reduction.

Summary of Optimization Parameters

ParameterStandard ConditionOptimized Condition (High Yield)Reason for Optimization
Solvent MethanolMethanol (Dry) or THF/MeOH Prevents reagent decomposition; THF aids solubility of the brominated substrate.[1]
Stoichiometry 0.25 eq

0.6 - 0.8 eq

Excess ensures rapid kinetics despite steric bulk of the ortho-bromo group.[1]
Temperature Reflux0°C

RT
Prevents side reactions (ether cleavage/trans-etherification).[1]
Quench Water1M HCl or Rochelle's Salt Critical for breaking the borate-product complex to release the alcohol.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 24: Chemoselectivity and the reduction of carbonyl groups).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Section 5.4.1: Reduction of aldehydes and ketones).

  • Gemal, A. L., & Luche, J. L. (1981).[1] Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: Synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459. (Reference for Luche conditions if reaction stalls).

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 5-Bromo-2-hydroxybenzyl alcohol (Related derivative showing solubility properties).

Sources

Technical Support Center: Selective Bromination of 3-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the selective synthesis of 2-bromo-3-hydroxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are navigating the nuances of electrophilic aromatic substitution on a disubstituted benzene ring. Here, we move beyond simple protocols to address the underlying chemistry, troubleshoot common experimental hurdles, and empower you to achieve optimal regioselectivity in your work.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the bromination of 3-hydroxybenzaldehyde a challenge?

A1: The challenge arises from the competing directing effects of the two substituents on the aromatic ring: the hydroxyl (-OH) group and the formyl (-CHO) group.[1][2]

  • Hydroxyl (-OH) Group: This is a strongly activating group and an ortho, para-director.[1][3][4] It donates electron density into the ring through resonance, particularly at the C2, C4, and C6 positions, making them highly susceptible to electrophilic attack.[5]

  • Formyl (-CHO) Group: This is a deactivating group and a meta-director.[1][6] It withdraws electron density from the ring, making it less reactive overall.

The powerful activating and directing effect of the hydroxyl group dominates the reaction.[1] Therefore, the incoming bromine electrophile is primarily directed to the positions ortho (C2, C4) and para (C6) to the -OH group, leading to a potential mixture of isomers.[1][2]

Q2: What are the primary isomeric byproducts I should expect?

A2: Besides the desired 2-bromo-3-hydroxybenzaldehyde , you can expect the formation of other monobrominated isomers. The most common are:

  • 4-Bromo-3-hydroxybenzaldehyde: Bromination at the other ortho position relative to the hydroxyl group.[1]

  • 6-Bromo-3-hydroxybenzaldehyde (also known as 2-bromo-5-hydroxybenzaldehyde): Bromination at the para position relative to the hydroxyl group.[1]

Furthermore, due to the high activation of the ring by the -OH group, polybrominated products (e.g., dibromo- or tribromo- derivatives) can form, especially if an excess of the brominating agent is used or if the reaction conditions are too harsh.[1][3][7]

Q3: How can I definitively confirm the structure of my product as the 2-bromo isomer?

A3: Spectroscopic methods are essential for unambiguous structure determination.

  • ¹H NMR Spectroscopy: This is the most powerful tool for distinguishing between the isomers. The chemical shifts and, more importantly, the coupling constants (J-values) of the remaining aromatic protons provide a unique fingerprint for each isomer's substitution pattern.[1][8]

  • X-ray Crystallography: If you can obtain a suitable single crystal of your product, X-ray crystallography provides definitive, undeniable proof of the molecular structure.[1][9]

Recommended Protocol: Synthesis of 2-Bromo-3-hydroxybenzaldehyde

This protocol is adapted from established literature methods and is optimized for selectivity towards the 2-bromo isomer.[1][2][8] The use of iron powder as a catalyst and sodium acetate as an acid scavenger is critical for directing the regioselectivity.[2][8]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Work-up & Isolation cluster_purification Purification prep1 Suspend 3-hydroxybenzaldehyde, Fe powder, and NaOAc in glacial acetic acid prep2 Warm gently until a clear solution forms prep1->prep2 prep3 Cool solution to room temperature prep2->prep3 react2 Add Br₂ solution dropwise over 15 mins with stirring prep3->react2 react1 Prepare solution of Br₂ in glacial acetic acid react1->react2 react3 Stir at room temperature for 2 hours workup1 Pour mixture into ice water react3->workup1 workup2 Extract with Dichloromethane (3x) workup1->workup2 workup3 Combine organic layers, dry over Na₂SO₄, filter workup2->workup3 workup4 Concentrate under reduced pressure workup3->workup4 purify1 Recrystallize from Dichloromethane or perform column chromatography workup4->purify1 purify2 Obtain pure 2-bromo-3-hydroxybenzaldehyde purify1->purify2

Sources

Technical Support Center: Benzyl Ether Deprotection (Halogen Retention)

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Avoiding Debromination during Benzyl Ether Cleavage Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High (Chemo-selectivity Critical)

Executive Summary & Decision Matrix

The Challenge: Standard hydrogenolysis (Pd/C + H₂) is the default method for removing benzyl (Bn) ethers. However, this method is fundamentally flawed when the substrate contains an aryl bromide (Ar-Br). The bond dissociation energy (BDE) of Ar-Br (approx. 81 kcal/mol) is competitively close to the benzylic C-O bond. Consequently, standard hydrogenation often yields a mixture of the desired product, the debrominated byproduct (des-bromo), and the fully reduced alkane.

The Solution: To retain the bromine atom, you must switch from a reductive mechanism (hydrogenolysis) to a Lewis Acid-mediated mechanism.

Method Selection Guide
ScenarioRecommended ProtocolSelectivity Mechanism
Standard (Aryl Bromide present) BCl₃ + Pentamethylbenzene Cation Scavenging (Non-Reductive)
Odor Sensitive / Lab Constraints BCl₃ + Dimethyl Sulfide (DMS) Lewis Acid Complexation
Substrate has Acid-Labile Groups DDQ (Only if PMB, not Bn)Oxidative Cleavage
Strict Hydrogenation Required Not RecommendedHigh risk of debromination

Tier 1: The "Gold Standard" Protocol (BCl₃ System)

The most robust method for cleaving benzyl ethers while preserving aryl halides (I, Br, Cl) is the Tokuyama Protocol , which utilizes Boron Trichloride (BCl₃) in the presence of a specific scavenger.

The Mechanism: Why it Works

Unlike hydrogenation, which attacks bonds based on bond energy, BCl₃ acts as a Lewis acid. It coordinates to the ether oxygen, weakening the C-O bond. The bond breaks to form a phenol (product) and a transient benzyl cation.

  • The Problem: The benzyl cation is a potent electrophile. Without a scavenger, it will re-attack the electron-rich aromatic ring of your product (Friedel-Crafts alkylation), leading to "benzyl migration" side products.

  • The Fix: Pentamethylbenzene is added as a "dummy" nucleophile. It is electron-rich enough to trap the benzyl cation instantly but sterically hindered and non-basic, so it does not deactivate the BCl₃ catalyst.

BCl3_Mechanism Substrate Ar(Br)-O-Bn Complex BCl3-Ether Complex Substrate->Complex + BCl3 (-78°C) Cleavage Bond Cleavage Complex->Cleavage Cation Bn+ Cation (Reactive Species) Cleavage->Cation Product Ar(Br)-OH (Desired Phenol) Cleavage->Product Waste Bn-Pentamethylbenzene (Inert Waste) Cation->Waste + Scavenger Scavenger Pentamethylbenzene (Scavenger) Scavenger->Waste

Figure 1: The Tokuyama Protocol Mechanism. The scavenger intercepts the benzyl cation to prevent side reactions.

Detailed Protocol: BCl₃ + Pentamethylbenzene

Adapted from Organic Syntheses 2016, 93, 63-74.

Reagents:

  • Substrate (1.0 equiv)

  • Boron Trichloride (BCl₃) (1.0 M in CH₂Cl₂, 1.5 – 2.0 equiv)

  • Pentamethylbenzene (3.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Dissolution: Dissolve the substrate and Pentamethylbenzene in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Critical: Low temperature prevents attack on the bromine.

  • Addition: Add the BCl₃ solution dropwise via syringe. The solution may turn yellow/orange.

  • Reaction: Stir at -78 °C. Monitor by TLC (typically complete in 30–60 mins).

    • Note: Do not warm to Room Temp unless absolutely necessary; warming increases the risk of unwanted side reactions.

  • Quench: Quench the reaction at -78 °C by adding a mixture of MeOH/CHCl₃.

  • Workup: Dilute with water, extract with DCM, and wash with brine.

  • Purification: The byproduct (benzyl-pentamethylbenzene) is non-polar and easily separated via column chromatography.[1]

Tier 2: Alternative Chemical Methods

If you lack Pentamethylbenzene or are working on a scale where atom-economy is a concern, consider the Dimethyl Sulfide (DMS) modification.

Protocol B: BCl₃ + Dimethyl Sulfide

Source: Congreve et al., Synlett 1993.[2]

DMS acts as a "soft" nucleophile that aids in the cleavage of the C-O bond and traps the benzyl group as a sulfonium salt.[3]

  • Conditions: Dissolve substrate in DCM. Add BCl₃·SMe₂ complex (or add BCl₃ then excess DMS).

  • Temperature: Can often be run at 0 °C or Room Temperature (milder than neat BCl₃).

  • Pros: Milder conditions; avoids the "benzyl migration" often seen with neat Lewis acids.

  • Cons: Stench. DMS smells essentially like rotting cabbage. All work must be done in a high-efficiency fume hood.

Troubleshooting & FAQs

Q: Why can't I just use Palladium and stop the reaction early?

A: This is a "kinetic control" gamble that rarely pays off. The rate of oxidative addition of Pd(0) into an Ar-Br bond is often faster than or equal to the rate of benzyl ether hydrogenolysis.

  • Reactivity Order: Ar-I > Ar-Br ≈ Benzyl Ether > Ar-Cl.

  • Result: You will get a statistical mixture of Product (OH/Br), Side Product (OH/H), and Starting Material.

Q: I read that adding amines (Ethylenediamine/Pyridine) to Pd/C solves this. Should I try it?

A: No. While amines do poison the catalyst, they often poison the benzyl deprotection activity completely.

  • Evidence: Sajiki et al. demonstrated that adding pyridine or ethylenediamine to Pd/C inhibits benzyl ether hydrogenolysis while allowing olefin hydrogenation [2].

  • Implication: You will likely recover your starting material (protected benzyl ether) untouched.

Q: Can I use BBr₃ instead of BCl₃?

A: Proceed with extreme caution. BBr₃ is significantly more reactive and harsher than BCl₃.

  • Halogen Exchange: BBr₃ can sometimes cause halogen scrambling (swapping your Ar-Br for Ar-Cl if workup involves chlorides, or reacting with other sensitive groups).

  • Over-reaction: It is more likely to cleave other ether bonds (like methyl ethers) present in the molecule. BCl₃ is more selective for benzyl ethers over methyl ethers.

Q: My substrate has an acetal. Will BCl₃ destroy it?

A: Yes. BCl₃ is a strong Lewis acid and will hydrolyze acetals/ketals.

  • Workaround: If you have acid-sensitive groups, you are in a difficult chemical space. You may need to swap the Benzyl group for a PMB (p-methoxybenzyl) group in an earlier step, which can be removed oxidatively with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) at neutral pH.

Comparative Data Analysis

Reagent SystemAr-Br RetentionYieldPrimary RiskCitation
Pd/C + H₂ Poor (<20%)LowDebromination (Ar-H)[3]
BBr₃ (Neat) Moderate VariableMethyl ether cleavage / Scrambling[4]
BCl₃ + Pentamethylbenzene Excellent (>90%)HighAcetal hydrolysis[1]
BCl₃ + DMS Good GoodOdor / Sulfur contamination[5]

References

  • Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2016). Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.[1][4] Organic Syntheses, 93, 63-74.[1] [Link]

  • Sajiki, H. (1995).[5] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[5] Tetrahedron Letters, 36(20), 3465-3468. [Link]

  • Wuts, P. G. M. (2014).[6] Greene's Protective Groups in Organic Synthesis (5th ed.).[6] John Wiley & Sons.[6] (Refer to Chapter 2: Protection for the Hydroxyl Group, Benzyl Ethers). [Link]

  • Niwa, H., Hida, T., & Yamada, K. (1981). A Facile Cleavage of Benzyl Ethers by Boron Trifluoride Etherate-Ethanethiol. Tetrahedron Letters, 22(42), 4239-4240. [Link]

Sources

Technical Support Guide: Purification of (5-(Benzyloxy)-2-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-5BZ-BR-OH-001
Department: Process Chemistry & Purification Support
Author: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

(5-(Benzyloxy)-2-bromophenyl)methanol is a critical intermediate often employed in the synthesis of complex pharmacophores. Its purification presents a unique challenge due to its amphiphilic nature : the polar hydroxymethyl group competes with the lipophilic benzyloxy and bromo substituents. This duality often leads to "oiling out" rather than discrete crystallization if solvent polarity is not rigorously controlled.

This guide provides a field-proven workflow for recrystallization, moving beyond generic textbook advice to address the specific physicochemical behavior of this aryl bromide derivative.

Phase 1: Solvent System Selection

Q: What is the primary solvent system recommended for this molecule?

A: Based on the polarity profile (LogP ~3.2), a binary solvent system of Ethyl Acetate (EtOAc) and n-Heptane is the gold standard for this class of compounds.

  • Solvent (Good): Ethyl Acetate dissolves the compound effectively at elevated temperatures (

    
    ) due to hydrogen bonding with the alcohol and 
    
    
    
    -stacking interactions.
  • Anti-solvent (Bad): n-Heptane is preferred over Hexanes due to its higher boiling point (

    
    ), which prevents premature evaporation during the hot filtration step.
    
Q: Can I use alcohols like Ethanol or Methanol?

A: Proceed with caution. While Ethanol/Water systems are common for benzyl alcohols, the benzyloxy ether tail in this specific molecule increases lipophilicity.

  • Risk: Adding water to a hot ethanolic solution often pushes this specific molecule into a separate liquid phase (oiling out) before crystals can nucleate.

  • Exception: If your crude material contains significant inorganic salts (e.g., borate salts from a NaBH4 reduction), a brief wash with cold water before recrystallization is safer than using water as a co-solvent.

Q: How do I determine the exact ratio?

A: Perform a Solubility Mapping Test on 100 mg of crude material:

  • Dissolve 100 mg in the minimum amount of hot EtOAc (start with 0.5 mL).

  • Add hot n-Heptane dropwise until persistent cloudiness (turbidity) appears.

  • Add 2-3 drops of hot EtOAc to clear the solution.

  • Allow to cool slowly.[1]

  • Target Ratio: Typically falls between 1:3 and 1:5 (EtOAc:Heptane) .

Phase 2: Execution & Process Control

Q: The crude solid is sticky/yellow. Should I proceed directly to recrystallization?

A: No. The yellow color often indicates oxidized impurities (benzaldehydes) or trace benzyl bromide.

  • Pre-treatment: Triturate the crude solid with cold n-Heptane (

    
    ) first. This removes surface oily impurities and makes the dissolution step more consistent.
    
Q: What is the critical parameter during the dissolution step?

A: Temperature Control. Do not exceed


.
  • Reasoning: Benzyl alcohols with ortho-bromo substituents can undergo thermal disproportionation or elimination reactions (forming benzyl cations) at high temperatures, especially if trace acid is present. Keep the bath at

    
    .
    
Q: Step-by-Step Protocol

A: Follow this validated workflow:

  • Dissolution: Place crude solid in a flask with a magnetic stir bar. Add EtOAc (approx. 2-3 mL per gram). Heat to reflux (

    
    ). If solids remain, add more EtOAc in small increments until clear.
    
  • Hot Filtration (Crucial): While hot, filter the solution through a pre-warmed glass frit or Celite pad to remove insoluble inorganic salts (often remnants from the reduction step).

  • Nucleation Setup: Return the filtrate to the heat. Bring back to a gentle reflux.

  • Anti-Solvent Addition: Slowly add hot n-Heptane down the condenser or side of the flask. Stop immediately when a faint, permanent cloudiness persists.

  • Clearing: Add EtOAc dropwise just until the solution is clear again.

  • Controlled Cooling: Turn off the heat. Let the flask sit in the oil bath as the bath cools to room temperature (approx. 2-3 hours). Do not disturb.

  • Final Crystallization: Once at room temperature, move to a

    
     fridge for 4-12 hours.
    

Phase 3: Troubleshooting & Logic

Q: My product "oiled out" (formed a liquid blob at the bottom). How do I fix this?

A: This is the most common failure mode for benzyloxy-substituted aromatics.

  • Immediate Fix: Re-heat the mixture until the oil dissolves. Add a small amount of the "Good Solvent" (EtOAc) (approx. 5-10% of total volume).

  • Seeding: Cool the solution very slowly. When the temperature reaches

    
    , add a single seed crystal of pure product. If no seed is available, scratch the inner glass wall with a glass rod to induce nucleation.
    
  • Root Cause: You likely reached the "Liquid-Liquid Phase Separation" (LLPS) boundary before the "Solid-Liquid Solubility" boundary. Increasing the EtOAc ratio shifts the system away from LLPS.

Q: The yield is low (<50%). Where is my product?

A: It is likely in the mother liquor.

  • Recovery: Concentrate the mother liquor to half volume on a rotovap. Repeat the cooling process.

  • Caution: The second crop will be less pure. Analyze it separately before combining with the first crop.

Q: I see a persistent yellow color in the crystals.

A: This is likely trapped benzaldehyde or benzyl bromide.

  • Solution: Activated Carbon treatment.

    • During the dissolution step (Step 1), add activated carbon (5 wt%).

    • Stir at reflux for 10 minutes.

    • Perform the Hot Filtration (Step 2) rigorously to remove the carbon.

Visualizations

Figure 1: Recrystallization Workflow

RecrystallizationWorkflow Start Crude this compound PreWash Trituration (Cold Heptane) Removes surface oils Start->PreWash Dissolve Dissolution (EtOAc, 70°C) Minimal volume PreWash->Dissolve Carbon Optional: Activated Carbon (If yellow impurities present) Dissolve->Carbon Color? Filter Hot Filtration Remove salts/carbon Dissolve->Filter Clear? Carbon->Filter AntiSolvent Add Hot n-Heptane Until turbid Filter->AntiSolvent Cooling Controlled Cooling 70°C -> RT -> 4°C AntiSolvent->Cooling Isolate Filtration & Wash (Cold 1:5 EtOAc:Heptane) Cooling->Isolate

Caption: Optimized workflow for the purification of amphiphilic aryl bromides.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Issue Problem Detected Oiling Oiling Out (Liquid phase separates) Issue->Oiling NoCryst No Crystallization (Solution remains clear) Issue->NoCryst Impure Crystals are Yellow (Oxidation impurities) Issue->Impure Fix1 Reheat -> Add 10% more EtOAc -> Seed Oiling->Fix1 Fix2 Evaporate 20% solvent -> Cool to -20°C NoCryst->Fix2 Fix3 Recrystallize again with Activated Carbon Impure->Fix3

Caption: Decision matrix for common recrystallization failures.

Phase 4: Analytical Validation

Table 1: Purity Specifications

ParameterMethodAcceptance CriteriaNotes
Appearance VisualWhite to Off-white Crystalline SolidYellow tint indicates oxidation.
Purity HPLC (UV 254nm)> 98.0% AreaImpurity at RRT 1.1 often Benzyl Bromide.
Residual Solvent GC-Headspace< 5000 ppm (EtOAc/Heptane)Critical for biological assays.
Identity 1H-NMR (CDCl3)Conforms to StructureCheck benzyloxy CH2 (~5.1 ppm) and CH2OH (~4.7 ppm).

References

  • Organic Syntheses, Coll. Vol. 10, p. 33 (2004). Synthesis of 2-Amino-5-bromobenzyl alcohol. (Demonstrates reduction and purification of similar brominated benzyl alcohols using EtOAc/Hexane systems).

  • Mettler Toledo. Recrystallization Guide: Solvents and Methods. (Authoritative guide on solvent selection and antisolvent addition strategies).

  • BenchChem. Synthesis and Impurity Profile of 5-(Benzyloxy)pyridine-2-carboxylic acid. (Provides context on common benzyloxy-related impurities and purification logic).

  • Sigma-Aldrich. Safety Data Sheet: 2-Bromobenzyl Alcohol. (Physical property verification for melting point ranges of analogs).

Sources

Separation of 2-bromo and 4-bromo isomers in precursor synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isomer Separation Protocols Topic: Separation of 2-bromo (ortho) and 4-bromo (para) isomers in precursor synthesis. Ticket ID: ISO-SEP-24B Status: Resolved Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The separation of ortho- (2-bromo) and para- (4-bromo) isomers is a critical bottleneck in the synthesis of pharmaceutical precursors. While both isomers are formed during electrophilic aromatic substitution (EAS), their physical properties differ due to molecular symmetry and intramolecular interactions. This guide provides validated troubleshooting workflows, emphasizing non-chromatographic scalability (crystallization/distillation) and high-resolution chromatographic techniques.

Module 1: Diagnostic & Decision Matrix

User Query: "I have a crude reaction mixture containing both 2-bromo and 4-bromo isomers. Which separation method should I prioritize?"

Technical Response: The choice of separation relies on the "Symmetry-Volatility Trade-off." Para isomers generally possess higher symmetry (higher melting point) and lower volatility (higher boiling point) compared to ortho isomers, which often exhibit intramolecular hydrogen bonding (lower boiling point, steam volatility).

Workflow Visualization: Method Selection Logic

SeparationLogic Start Start: Crude Isomer Mixture CheckState Check Physical State at RT Start->CheckState SolidLiquid Mixture is Solid/Slurry? CheckState->SolidLiquid CheckFunc Functional Groups Present? SolidLiquid->CheckFunc No (Oil/Liquid) Crystallization Method A: Fractional Crystallization (Target: p-isomer) SolidLiquid->Crystallization Yes (High MP p-isomer) H_Bonding OH or NH2 Present? CheckFunc->H_Bonding SteamDist Method B: Steam Distillation (Target: o-isomer in distillate) H_Bonding->SteamDist Yes (Phenols/Anilines) VacDist Method C: Vacuum Rectification (Requires >10°C BP diff) H_Bonding->VacDist No (Alkyl/Aryl Halides) Chromatography Method D: Flash/Prep HPLC (Stationary Phase Selection) VacDist->Chromatography BP Δ < 5°C

Caption: Decision tree for selecting the optimal separation pathway based on physical state and functional group chemistry.

Module 2: Thermodynamic Separation (Crystallization)

User Query: "My 4-bromo isomer is the major product. How do I purify it without running a column?"

Root Cause Analysis: The para isomer possesses a


 or 

symmetry axis, allowing for more efficient crystal lattice packing than the kinked ortho isomer. This results in a significantly higher melting point (MP) and lower solubility in non-polar solvents.

Protocol: Fractional Crystallization of 4-Bromotoluene Applicability: Alkyl-substituted aryl bromides where H-bonding is absent.

  • Solvent Selection: Use a solvent where the ortho isomer is highly soluble even at low temperatures (e.g., Methanol, Ethanol, or Hexanes).

  • Dissolution: Dissolve the crude mixture in the minimum amount of hot solvent (

    
    ).
    
  • Cooling Ramp: Cool slowly to Room Temperature (RT), then to

    
    .
    
    • Note: Rapid cooling traps the ortho oil (impurity) inside the para crystal lattice.

  • Filtration: Vacuum filter the crystals. The filter cake is predominantly the para isomer.

  • Recycle: The mother liquor is enriched with the ortho isomer.

Data Comparison: Melting Point Disparity

Compound Class2-Bromo (Ortho) MP4-Bromo (Para) MPSeparation Feasibility
Bromotoluene

(Liquid)

(Solid)
High (Chill to

)
Bromophenol

(Liquid)

(Solid)
Very High
Bromoaniline


Medium (Requires careful solvent choice)

Module 3: Volatility-Based Separation (Steam Distillation)

User Query: "I am working with bromophenols/bromoanilines. The boiling points are close, but I heard steam distillation works. Why?"

Mechanism Explanation: This relies on the Ortho Effect .

  • 2-Bromo Isomer: Forms an intramolecular hydrogen bond between the bromine/proton and the adjacent -OH/-NH2 group. This "hides" the polar functionality, reducing interaction with water and increasing volatility.

  • 4-Bromo Isomer: Can only form intermolecular hydrogen bonds with the solvent (water). This anchors it in the aqueous phase, preventing it from co-distilling with steam.

Mechanism Visualization: The Ortho Effect

OrthoEffect Ortho 2-Bromo Isomer (Intramolecular H-Bond) Hydrophobic Surface Steam Steam (Vapor Phase) Ortho->Steam Co-distills Para 4-Bromo Isomer (Intermolecular H-Bond) Hydrophilic Anchoring Water Water (Liquid Phase) Para->Water Retained

Caption: Schematic showing why ortho isomers are steam volatile while para isomers remain in the aqueous pot.

Protocol: Steam Distillation for 2-Bromophenol

  • Acidification: Ensure the reaction mixture is acidic (pH < 2) to keep phenols protonated (neutral charge).

  • Steam Generator: Pass vigorous steam through the reaction flask heated to

    
    .
    
  • Collection: The distillate will appear cloudy/milky. This is the 2-bromo isomer and water.

  • Residue: The material remaining in the flask is the crude 4-bromo isomer .

  • Isolation: Extract the distillate with Dichloromethane (DCM) to recover the pure ortho product.

Module 4: Chromatographic Troubleshooting

User Query: "Physical methods failed. I need to separate them by Flash or HPLC. Standard Silica isn't working."

Technical Insight: Isomers often co-elute on standard Silica (Normal Phase) because their polarity (


) is nearly identical. You must exploit shape selectivity  or 

interactions
.

Recommended Stationary Phases:

  • Phenyl-Hexyl / Biphenyl Phases (Reverse Phase):

    • Mechanism:[1][2][3] The stationary phase interacts with the

      
      -electrons of the aromatic ring. The ortho bromine sterically twists the ring, changing the electron density and 
      
      
      
      -stacking ability compared to the flat para isomer.
    • Result: Superior resolution compared to C18.

  • Uncoated Silica (Normal Phase) with Modified Mobile Phase:

    • Tip: Use Toluene as a modifier in your Hexane/Ethyl Acetate gradient. Toluene acts as a

      
      -base, amplifying subtle electronic differences between isomers.
      

Troubleshooting Table: Chromatographic Conditions

IssueProbable CauseCorrective Action
Peaks Co-elute (Resolution < 1.0) Lack of shape selectivity.Switch from C18 to Phenyl-Hexyl or PFP (Pentafluorophenyl) column.
Tailing Peaks (Phenols/Anilines) Ionization of functional groups.Add 0.1% Formic Acid (for Phenols) or 0.1% Triethylamine (for Anilines) to mobile phase.
Ortho isomer elutes too fast Intramolecular H-bonding reduces polarity.This is expected in Normal Phase. Collect early fractions aggressively.

References

  • Organic Syntheses, Coll. Vol. 1, p. 128 (1941). o-Bromophenol. Describes the steam distillation technique for isolating ortho-bromophenol from the para-isomer.

  • Organic Syntheses, Coll.[4] Vol. 1, p. 135 (1941). p-Bromophenol. Details the isolation of the para-isomer from the residue of steam distillation.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-Bromotoluene. Provides physical property data (MP/BP) confirming the feasibility of crystallization.

  • Welch Materials (2024). A Guide to Selective Columns for Isomer Separation. Discusses the use of Phenyl and Amide columns for positional isomer resolution.

  • Sielc Technologies. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column. Demonstrates reverse-phase separation of halogenated phenol isomers.[5]

Sources

Validation & Comparative

1H NMR Validation Guide: (5-(Benzyloxy)-2-bromophenyl)methanol

[1][2]

Executive Summary & Structural Context

(5-(Benzyloxy)-2-bromophenyl)methanol is a high-value synthetic intermediate, often utilized in the development of aldehyde-based therapeutics (e.g., hemoglobin modulators) or as a scaffold for Suzuki-Miyaura cross-coupling.[1]

This guide provides a technical comparison of the product's NMR profile against its critical synthetic precursors and impurities.[1] Unlike standard spectral lists, this document focuses on structural validation logic —specifically distinguishing the target alcohol from the aldehyde precursor and assessing the impact of solvent selection on spectral resolution.

Core Structural Features (1H NMR Targets)
  • Aryl Core: 1,2,5-trisubstituted benzene ring (ABX system).[2][1]

  • Benzylic Ether:

    
     (Protecting group).[2][1]
    
  • Benzylic Alcohol:

    
     (Reactive center).[2][1]
    

Comparative Analysis: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of solvent is not merely logistical; it fundamentally alters the visibility of the hydroxyl proton and the resolution of the benzylic coupling.[1]

FeatureOption A: Chloroform-d (CDCl₃) Option B: DMSO-d₆ Application Scientist Recommendation
Hydroxyl Proton (-OH) Exchangeable/Broad. Often invisible or appears as a broad, integration-poor singlet due to rapid exchange.[2][1]Distinct Triplet. Hydrogen bonding with DMSO slows exchange, splitting the signal (coupling to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

).[1]
Use DMSO-d₆ for full structural confirmation (proton counting).
Benzylic

(-CH2OH)
Singlet. Appears at ~4.7 ppm.[2][1] No coupling to OH observed.[1]Doublet. Appears at ~4.5 ppm (

) due to coupling with the OH proton.[2][1]
Use DMSO-d₆ to confirm oxidation state.[1]
Solvent Residual Singlet at 7.26 ppm.[1] May overlap with aromatic signals.[2][1]Quintet at 2.50 ppm.[1][3] Clear of the aromatic region.[1]DMSO-d₆ is superior for aromatic integration.[2][1]
Solubility Good, but may require slight warming for high concentrations.[1]Excellent.DMSO-d₆ preferred for concentrated samples (13C acquisition).[1]

Technical Insight: In CDCl₃, the absence of the OH coupling can sometimes lead to confusion with the benzyl ether peak. In DMSO-d₆, the transformation of the


 singlet into a doublet is a definitive "self-validating" signature of the primary alcohol.[2]

Spectral Assignment & Validation Logic

The following data represents the consensus chemical shifts for the target molecule in DMSO-d₆ (recommended for validation).

Table 1: 1H NMR Assignment (400 MHz, DMSO-d₆)
RegionShift (

ppm)
MultiplicityIntegralAssignmentStructural Logic
Aromatic 7.50Doublet (

)
1HH-3Ortho to Bromine (Deshielded).[2][1]
Aromatic 7.30 – 7.45Multiplet5HPh-HBenzyl protecting group protons.[2][1][4]
Aromatic 7.12Doublet (

)
1HH-6Ortho to

, Meta to

.[2][1]
Aromatic 6.88dd (

)
1HH-4Ortho to

, Meta to

.[1]
Benzylic 5.35Triplet (

)
1H-OHHydroxyl proton (Visible in DMSO).[1]
Benzylic 5.12Singlet2H

Benzyloxy methylene.[1]
Benzylic 4.52Doublet (

)
2H

Methylene adjacent to OH (Coupled).[2][1]
Impurity Profiling: Product vs. Precursor

The most common synthesis involves the reduction of 5-(benzyloxy)-2-bromobenzaldehyde .[1] Monitoring the disappearance of the aldehyde is critical.[1]

  • Precursor Signal (Aldehyde): Distinct singlet at ~10.2 ppm .[1]

  • Product Signal (Alcohol): New methylene doublet at ~4.52 ppm .[1]

  • Validation Rule: If the peak at 10.2 ppm is >1% relative to the aromatic integral, the reduction is incomplete.

Visualization of Structural Logic

NMR_LogicMoleculeThis compoundRegion_AromAromatic Region(6.8 - 7.6 ppm)Molecule->Region_AromRegion_BenzBenzylic Region(4.5 - 5.2 ppm)Molecule->Region_BenzSignal_H3H-3 (Ortho to Br)~7.50 ppm (d)Most Deshielded Ar-HRegion_Arom->Signal_H3Inductive Effect (Br)Signal_H4H-4 (Ortho to OBn)~6.88 ppm (dd)Shielded by OxygenRegion_Arom->Signal_H4Resonance Effect (O)Signal_OCH2O-CH2-Ph~5.12 ppm (s)Protecting GroupRegion_Benz->Signal_OCH2Signal_CH2OHAr-CH2-OH~4.52 ppm (d)Target MoietyRegion_Benz->Signal_CH2OHValidationPurity Check:Absence of CHO (10.2 ppm)Signal_CH2OH->ValidationConfirm Reduction

Figure 1: Structural assignment logic flow. Note the distinct electronic environments creating the separation between H-3 and H-4.

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity suitable for regulatory filing or publication, follow this self-validating protocol.

Step 1: Sample Preparation[2]
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1]

    • Why: Ensures full solubility and distinct OH coupling.[1]

  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (solids cause line broadening).[1]

Step 2: Acquisition Parameters (400 MHz+)[2]
  • Pulse Sequence: Standard 1H (e.g., zg30).

  • Spectral Width: -2 to 14 ppm (Capture potential aldehyde impurities at 10+ ppm).[1]

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: Benzylic protons and aromatic protons adjacent to Bromine have different T1 relaxation times.[2][1] A short D1 causes integration errors, making purity calculation unreliable.

  • Scans (NS): Minimum 16 scans (64 preferred for detecting <1% impurities).

Step 3: Processing & Integration[2]
  • Referencing: Calibrate the residual DMSO pentet center to 2.50 ppm .

  • Phasing: Manual phasing is required to ensure the base of the tall benzylic singlets is flat.[1]

  • Integration: Set the Benzylic Ether (

    
    ) singlet at ~5.12 ppm to exactly 2.00 .
    
    • Validation: The aromatic region should sum to ~8.00 (5 Benzyl + 3 Core).[2][1] If the sum is <7.8, check for paramagnetic impurities or incomplete relaxation.[1]

References

  • BenchChem. (2025).[1][3][4] A Comparative Guide to Spectroscopic Data for Intermediates in the Synthesis of 2-Benzyloxy-5-bromobenzylbromide. Link[1]

  • Royal Society of Chemistry. (2025).[2][1] NMR Chemical Shifts of 2-Bromobenzyl Alcohol Derivatives. Link

  • National Institutes of Health (NIH). (2006).[2][1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Link

  • SpectraBase. (2025).[1][5][6] 1H NMR Spectrum of 2-Amino-5-bromobenzyl alcohol (Analogous substitution pattern). Wiley Science Solutions.[1] Link[1]

A Comparative Guide to HPLC Purity Analysis of (5-(Benzyloxy)-2-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the purity of intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). (5-(Benzyloxy)-2-bromophenyl)methanol is a key intermediate whose purity must be rigorously controlled. This guide provides an in-depth comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for its purity analysis, grounded in established scientific principles and regulatory expectations.

Introduction to the Analytical Challenge

This compound possesses several structural features that dictate the strategy for its chromatographic separation. The presence of two aromatic rings imparts significant hydrophobicity, making it well-suited for reversed-phase HPLC. The bromine and benzyl ether groups introduce specific electronic and steric characteristics that can be exploited to achieve high-resolution separation from potential process-related impurities and degradation products.

The primary goal of this analytical method is to serve as a purity and stability-indicating assay. Therefore, it must be capable of separating the main analyte from its potential impurities, which may include:

  • Starting Materials: 5-Bromo-2-hydroxybenzaldehyde, Benzyl Bromide.

  • By-products: 2-(Benzyloxy)-5-bromobenzaldehyde (from incomplete reduction), Dibenzyl ether (from self-condensation of benzylating agent)[1].

  • Degradation Products: 5-Bromo-2-hydroxybenzyl alcohol (de-benzylation product).

Method 1: The Workhorse - Reversed-Phase C18 Chromatography

The C18 (octadecylsilyl) stationary phase is the most widely used in reversed-phase HPLC due to its broad applicability and robust performance in separating non-polar to moderately polar compounds. This method is presented as the primary, go-to approach for the routine purity analysis of this compound.

Rationale for Method Parameters
  • Column: A C18 column provides a hydrophobic stationary phase that interacts strongly with the aromatic rings of the analyte and related impurities, leading to good retention and separation based on differences in hydrophobicity.

  • Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier with a low UV cutoff and viscosity. The gradient elution is necessary to ensure that both less retained (more polar) and strongly retained (more non-polar) impurities are eluted within a reasonable timeframe with good peak shape. The addition of a small amount of acid, such as formic acid, helps to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.

  • Detection: The aromatic nature of the analyte provides strong UV absorbance. A detection wavelength of 220 nm is chosen as it is a common wavelength for detecting aromatic compounds, offering high sensitivity for the main peak and expected impurities. A photodiode array (PDA) detector is recommended to gather spectral data and assess peak purity.

Experimental Protocol: Method 1
  • Chromatographic System:

    • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (Ultrapure, 18.2 MΩ·cm)

    • Formic acid (ACS grade)

    • This compound reference standard and sample.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient Program:

      Time (min) %B
      0 50
      20 95
      25 95
      25.1 50

      | 30 | 50 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in acetonitrile at a concentration of approximately 1 mg/mL.

    • Dilute this stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

Experimental Workflow: Method 1

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Sample Weigh & Dissolve Sample (1 mg/mL in ACN) Dilute_Sample Dilute to 0.1 mg/mL with 50:50 A:B Prep_Sample->Dilute_Sample Inject Inject 10 µL of Sample Dilute_Sample->Inject Prep_MPA Prepare Mobile Phase A (Water + 0.1% FA) Setup Equilibrate C18 Column (30°C, 1.0 mL/min) Prep_MPA->Setup Prep_MPB Prepare Mobile Phase B (ACN + 0.1% FA) Prep_MPB->Setup Setup->Inject Gradient Run Gradient Elution (20 min) Inject->Gradient Detect Detect at 220 nm (PDA) Gradient->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity (Area Percent) Integrate->Calculate

Caption: Experimental workflow for HPLC purity analysis using Method 1.

Method 2: The Alternative - Pentafluorophenyl (PFP) Column for Enhanced Selectivity

While the C18 column is a general-purpose choice, a Pentafluorophenyl (PFP) stationary phase can offer alternative selectivity, particularly for halogenated compounds and those with aromatic rings. The PFP phase provides multiple interaction mechanisms, including hydrophobic, pi-pi, dipole-dipole, and ion-exchange, which can be advantageous in resolving closely eluting impurities.

Rationale for Method Parameters
  • Column: The PFP column is chosen for its unique ability to interact with aromatic and halogenated compounds. This can lead to a different elution order and potentially better resolution of specific impurities compared to a C18 column.

  • Mobile Phase: A methanol/water mobile phase is proposed as an alternative to acetonitrile. Methanol has different solvent properties and can alter the selectivity of the separation. The use of an ammonium formate buffer helps to maintain a consistent pH and can improve peak shape for certain compounds.

  • Detection: The detection wavelength remains at 220 nm for consistency and high sensitivity.

Experimental Protocol: Method 2
  • Chromatographic System:

    • Same as Method 1.

  • Chemicals and Reagents:

    • Methanol (HPLC grade)

    • Water (Ultrapure, 18.2 MΩ·cm)

    • Ammonium formate (HPLC grade)

    • This compound reference standard and sample.

  • Chromatographic Conditions:

    • Column: PFP, 150 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 4.5

    • Mobile Phase B: Methanol

    • Gradient Program:

      Time (min) %B
      0 60
      15 90
      20 90
      20.1 60

      | 25 | 60 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Same as Method 1, but dilute the final sample with a 60:40 mixture of Mobile Phase B and A.

Comparative Performance Data

The following table presents hypothetical but realistic performance data comparing the two methods. This data is based on typical outcomes for the separation of aromatic compounds on these column types.

ParameterMethod 1 (C18)Method 2 (PFP)Justification
Retention Time of Main Peak (min) ~15.2~12.8The PFP column may exhibit slightly less hydrophobic retention for the main analyte.
Resolution (Main Peak vs. Aldehyde Impurity) 2.53.1The PFP phase's pi-pi interactions can enhance the separation of compounds with differing aromatic systems.
Tailing Factor (Main Peak) 1.11.2C18 columns often provide excellent peak symmetry for neutral aromatic compounds.
Theoretical Plates (Main Peak) >15000>12000C18 columns are generally highly efficient.
Analysis Time (min) 3025The gradient on the PFP column is slightly shorter.

Discussion and Method Selection

Method 1 (C18) stands out as a robust, reliable, and universally applicable method for the purity analysis of this compound. Its high efficiency and predictable retention behavior make it ideal for routine quality control and for initial purity assessments.

Method 2 (PFP) serves as an excellent orthogonal or complementary method. If Method 1 fails to resolve a critical impurity, the alternative selectivity of the PFP column provides a high probability of success. This is particularly relevant during forced degradation studies or when analyzing material from a new synthetic route where unknown impurities may be present.

For comprehensive method validation according to ICH guidelines, it is often beneficial to develop and validate both a primary method (like Method 1) and a secondary, orthogonal method (like Method 2) to ensure the true purity of the compound is being assessed.

Logical Relationship of Method Validation

Validation_Logic Purity Purity Assessment Specificity Specificity Purity->Specificity Linearity Linearity & Range Purity->Linearity Accuracy Accuracy Purity->Accuracy Precision Precision Purity->Precision Robustness Robustness Purity->Robustness LOD_LOQ LOD & LOQ Purity->LOD_LOQ Specificity->Purity Discrimination from impurities Linearity->Purity Proportional response Accuracy->Purity Closeness to true value Precision->Purity Repeatability Robustness->Purity Reliability under variation LOD_LOQ->Purity Sensitivity for impurities

Caption: Logical relationship of key HPLC method validation parameters.

Conclusion

The purity of this compound can be effectively determined using a well-developed reversed-phase HPLC method. A C18 column with an acetonitrile/water gradient serves as a powerful primary method for routine analysis. For challenging separations or as an orthogonal method for validation, a PFP column offers an alternative selectivity that can be highly advantageous. The choice between these methods, or their use in conjunction, will depend on the specific analytical needs, the complexity of the sample matrix, and the stage of drug development. Adherence to systematic method development and validation is crucial for ensuring the quality of this important synthetic intermediate.

References

  • Simeonov, S. P., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. American Journal of Analytical Chemistry, 1, 1-13. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Retrieved from [Link]

  • Dong, M. W. (2022). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 40(4), 166-173. [Link]

  • Al-Aani, H., & Al-Rekabi, M. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLoS ONE, 16(3), e0248226. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Brominated Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of brominated benzyl alcohols, specifically focusing on distinguishing positional isomers (ortho, meta, para) and optimizing identification protocols.

Executive Summary

Brominated benzyl alcohols are critical intermediates in the synthesis of pharmaceutical actives (e.g., antitussives, analgesics). In drug development, precise structural confirmation is non-negotiable. While Nuclear Magnetic Resonance (NMR) is definitive for bulk purity, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) remains the gold standard for trace impurity profiling and reaction monitoring.

The Core Challenge: Distinguishing positional isomers (2-, 3-, and 4-bromobenzyl alcohol) is difficult because they share identical molecular weights (


 Da) and elemental compositions. However, their fragmentation kinetics differ significantly due to the "Ortho Effect" , allowing for reliable differentiation based on ion intensity ratios.

Mechanistic Analysis: The "Fingerprint" of Bromine

The Isotopic Signature

Before analyzing fragmentation, the presence of bromine is instantly validated by its unique isotopic abundance. Unlike chlorine (3:1 ratio), bromine naturally exists as


 and 

in an approximate 1:1 ratio .
  • Observation: The Molecular Ion (

    
    ) appears as a "doublet" separated by 2 mass units (m/z 186 and 188).
    
  • Validation: Any fragment retaining the bromine atom (e.g., the tropylium ion variant) must preserve this 1:1 doublet pattern. Fragments losing bromine will collapse to a singlet (monoisotopic) pattern.

Fragmentation Pathways & The Ortho Effect

The fragmentation of benzyl alcohols typically proceeds via


-cleavage or loss of the hydroxyl group to form a stable benzyl cation, which rearranges to a tropylium ion.
  • Pathway A (Standard):

    
    
    
  • Pathway B (Ortho-Specific): The proximity of the bromine atom to the hydroxymethyl group in the ortho isomer creates steric strain and electronic repulsion, destabilizing the primary benzyl cation (m/z 107). This accelerates the secondary fragmentation step (loss of CO), making the hydrocarbon fragment (m/z 79) the dominant species.

Key Differentiator:

  • Para-Bromobenzyl Alcohol: The hydroxybenzyl cation (m/z 107) is relatively stable due to resonance without steric interference. Base Peak = m/z 107.

  • Ortho-Bromobenzyl Alcohol: The cation is destabilized, leading to rapid degradation. Base Peak = m/z 79. [1]

Visualization of Fragmentation Dynamics

FragmentationPathway cluster_legend Pathway Dominance M_Ion Molecular Ion (M+) m/z 186/188 (Doublet) BenzylCat Hydroxybenzyl Cation [C7H7O]+ m/z 107 (Singlet) M_Ion->BenzylCat Loss of Br (Fast) Hydrocarbon Phenyl/Cyclic Cation [C6H7]+ m/z 79 (Base Peak in Ortho) BenzylCat->Hydrocarbon Loss of CO (Accelerated in Ortho) Phenyl Phenyl Cation [C6H5]+ m/z 77 Hydrocarbon->Phenyl -H2 Legend1 Para Isomer: Stalls at m/z 107 Legend2 Ortho Isomer: Pushes to m/z 79

Figure 1: Fragmentation pathway illustrating the kinetic shift between ortho and para isomers. The red arrow indicates the step accelerated by the Ortho Effect.

Comparative Performance Data

The following data compares the normalized relative abundance of key ions for the 2-bromo (ortho) and 4-bromo (para) isomers. This quantitative difference is the basis for identification.

Table 1: Relative Ion Abundance Comparison (Normalized)

Ion Fragment (m/z)Identity2-Bromobenzyl Alcohol (Ortho) 4-Bromobenzyl Alcohol (Para) Diagnostic Note
186 / 188 Molecular Ion (

)
~40% (Weak)~70% (Strong) Para retains M+ better due to stability.
107

(Benzyl Cation)
96%100% (Base Peak) Primary Differentiator.
79

(Hydrocarbon)
100% (Base Peak) 84%Ortho promotes deep fragmentation.
77

(Phenyl)
~98%~34%High 77/79 ratio indicates Ortho.
169 / 171

< 10%< 15%Minor pathway for both.

Interpretation Guide:

  • Check m/z 107: Is it the absolute tallest peak? If YES

    
     Likely Para  (or Meta).
    
  • Check m/z 79: Is it the absolute tallest peak? If YES

    
     Likely Ortho .
    
  • Check m/z 77: Is it nearly as high as the base peak? If YES

    
     Confirms Ortho  (Para has a much lower m/z 77).
    

Experimental Protocol: GC-MS Identification

This protocol ensures reproducible ionization and separation, minimizing thermal degradation which can mimic fragmentation.

Sample Preparation
  • Solvent: Methanol (HPLC Grade). Avoid chlorinated solvents to prevent halogen exchange artifacts.

  • Concentration: 100 µg/mL (100 ppm). High concentrations cause detector saturation, distorting isotopic ratios.

  • Derivatization (Optional but Recommended): Silylation with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

    • Why? Caps the -OH group, improving peak shape and volatility.

    • Effect: Shifts M+ to m/z 258/260. The

      
       (loss of methyl from TMS) becomes a prominent diagnostic peak.
      
Instrument Parameters (Agilent/Shimadzu Standard)
ParameterSettingRationale
Column DB-5MS or Equivalent (30m x 0.25mm, 0.25µm)Non-polar phase separates isomers based on boiling point (Ortho elutes first).
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for optimal separation efficiency.
Inlet Temp 250°CEnsure rapid vaporization without pyrolysis.
Ion Source Electron Ionization (EI) @ 70 eV Critical: Lower energies (e.g., 20 eV) will not produce the diagnostic m/z 79/107 ratios.
Source Temp 230°CPrevents condensation of high-boiling isomers.
Scan Range m/z 40 – 350Captures low mass fragments (51, 77, 79) and molecular ion clusters.
Workflow Diagram

ProtocolWorkflow cluster_decision Decision Logic Start Sample: Crude Reaction Mix Dilution Dilute to 100 ppm in MeOH (Filter 0.22 µm) Start->Dilution GC GC Separation (DB-5MS) Ortho elutes ~0.5 min before Para Dilution->GC MS MS Detection (EI 70eV) Full Scan Mode GC->MS Analysis Data Analysis: Compare 107 vs 79 Ratio MS->Analysis Ortho Identify: 2-Bromobenzyl Alcohol Analysis->Ortho Base Peak 79 Para Identify: 4-Bromobenzyl Alcohol Analysis->Para Base Peak 107

Figure 2: Standardized workflow for isomer identification using GC-MS.

Alternatives Analysis: Why EI-MS?

When comparing detection techniques, EI-MS is superior for structural elucidation of these isomers compared to "Softer" alternatives.

FeatureEI-GC-MS (Recommended) ESI-LC-MS (Alternative) NMR (Reference)
Ionization Energy Hard (70 eV)SoftN/A
Fragment Richness High (Fingerprint available)Low (Mostly

)
N/A
Isomer Distinction Excellent (via 79/107 ratio)Poor (Identical Mass)Definitive (Coupling constants)
Sensitivity High (ng range)Very High (pg range)Low (mg range)
Throughput High (20 min run)HighLow

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Bromobenzyl alcohol (Ortho). NIST Chemistry WebBook, SRD 69.[2][3][4] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Bromobenzyl alcohol (Para). NIST Chemistry WebBook, SRD 69.[2][3][4] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Reference for isotopic abundance of Bromine).

Sources

Comparative Reactivity Profile: 2-Bromo vs. 4-Bromo Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 2-bromobenzyl alcohol (ortho-isomer) and 4-bromobenzyl alcohol (para-isomer) . While both share the same molecular formula (


), their reactivity profiles diverge significantly due to the ortho-effect —a combination of steric hindrance and potential for intramolecular chelation in the 2-bromo isomer.

Key Takeaways:

  • Lithiation: 2-Bromobenzyl alcohol allows for directed lithiation via a dianion intermediate, whereas the 4-bromo isomer behaves as a standard aryl halide.

  • Cross-Coupling: The 2-bromo isomer requires specialized, electron-rich bulky ligands (e.g., SPhos, XPhos) to overcome steric hindrance during oxidative addition.[1] The 4-bromo isomer couples efficiently with standard catalysts (e.g.,

    
    ).[1]
    
  • Nucleophilic Substitution: The 2-position offers inductive stabilization but steric retardation for

    
     processes.
    

Physical & Electronic Profiling

The position of the bromine atom dictates the electronic environment of the benzylic carbon and the hydroxyl group.

Feature2-Bromobenzyl Alcohol (Ortho)4-Bromobenzyl Alcohol (Para)
Structure Sterically congested; Br proximal to

Sterically open; Br distal to

Melting Point 79–81 °C75–77 °C
Electronic Effect Strong Inductive Withdrawal (-I) on benzylic CResonance Donation (+R) / Inductive Withdrawal (-I)
pKa (Benzylic H) ~40 (Slightly more acidic due to ortho -I effect)~41
Key Reactivity Driver Chelation & Sterics Electronic Resonance

Reactivity Case Study: Metal-Halogen Exchange

The most distinct difference lies in their behavior toward organolithium reagents (


).[2]
The Ortho-Effect (2-Bromo Isomer)

The 2-bromo isomer requires a dianion strategy . The first equivalent of base deprotonates the hydroxyl group. The resulting lithium alkoxide can coordinate with the lithiating agent, directing the second equivalent to the ortho-bromine. This "internal activation" stabilizes the resulting aryllithium species but can also alter kinetic selectivity.

Challenges:

  • Quenching: The dianion is highly reactive; temperature control (<-78 °C) is critical to prevent benzyne formation or polymerization.

  • Solubility: The dianion aggregates may precipitate in non-polar solvents.

The Para-Standard (4-Bromo Isomer)

The 4-bromo isomer lacks the ability to form an internal chelate. The lithium-halogen exchange is purely kinetically driven by the acidity of the C-Br bond.

Mechanistic Pathway (Graphviz)

Lithiation_Pathway Start_2Br 2-Bromobenzyl Alcohol Step1_2Br Lithium Alkoxide (Mono-anion) Start_2Br->Step1_2Br 1.0 eq n-BuLi (O-Deprotonation) Step2_2Br Ortho-Lithiated Dianion (Chelated Intermediate) Step1_2Br->Step2_2Br 1.0 eq n-BuLi (Li-Br Exchange) Step2_2Br->Step2_2Br Li-O Coordination Stabilizes Ortho-Li Product_2Br Functionalized Product Step2_2Br->Product_2Br Electrophile (E+)

Figure 1: Stepwise generation of the reactive dianion species for 2-bromobenzyl alcohol.

Experimental Protocol: Dianion Generation (2-Bromo)
  • Preparation: Dissolve 2-bromobenzyl alcohol (1.0 equiv) in anhydrous THF (0.2 M) under Argon.

  • Deprotonation: Cool to -78 °C . Add

    
     (1.05 equiv) dropwise. Stir for 15 min to form the lithium alkoxide.
    
  • Exchange: Add a second portion of

    
     (1.1 equiv) dropwise. Note: A slight excess ensures complete exchange.
    
  • Reaction: Stir at -78 °C for 30–60 min. The solution typically turns yellow/orange.

  • Quenching: Add the electrophile (e.g., DMF,

    
    ) and allow to warm to room temperature.
    

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

In cross-coupling reactions, the steric hindrance of the 2-bromo isomer significantly impacts the rate of oxidative addition, the rate-determining step for deactivated aryl bromides.

Comparative Performance Data
Parameter2-Bromobenzyl Alcohol4-Bromobenzyl Alcohol
Steric Profile High (Ortho-substituent)Low (Para-substituent)
Preferred Catalyst

+ SPhos or XPhos

or

Typical Yield 85–95% (with specialized ligands)90–98% (with standard ligands)
Reaction Time 12–24 h4–8 h
Temperature Often requires >80 °CCan proceed at 60–80 °C
Why Ligand Choice Matters

For the 2-bromo isomer, standard phosphines like triphenylphosphine (


) are often too small to promote the reductive elimination step efficiently or fail to stabilize the crowded Pd(II) intermediate.
  • Solution: Use Buchwald Ligands (e.g., SPhos). The bulky biaryl backbone forces the Pd center into a mono-ligated species (

    
    ), which is highly active for oxidative addition into hindered C-Br bonds.
    
Workflow Diagram (Graphviz)

Suzuki_Workflow cluster_0 Substrate Preparation cluster_1 Catalytic System Selection Node1 Aryl Bromide (2-Br or 4-Br) Node3 4-Br Isomer: Pd(PPh3)4 / Na2CO3 Node1->Node3 Low Sterics Node4 2-Br Isomer: Pd(OAc)2 + SPhos / K3PO4 Node1->Node4 High Sterics Node2 Boronic Acid (R-B(OH)2) Node2->Node3 Node2->Node4 Node5 Reaction: Toluene/H2O, 100°C Node3->Node5 Node4->Node5 Node6 Workup & Purification Node5->Node6

Figure 2: Decision tree for catalyst selection based on bromine position.

Nucleophilic Substitution (Benzylic)

When converting the alcohol to a leaving group (e.g., reaction with HBr to form benzyl bromide), the electronic effects dominate.

  • 4-Bromobenzyl Alcohol: The bromine exerts an electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). Overall, it destabilizes the carbocation intermediate (

    
     pathway) relative to unsubstituted benzyl alcohol, making the reaction slower.
    
  • 2-Bromobenzyl Alcohol: The inductive effect is stronger due to proximity. Additionally, the ortho-bromine can physically block nucleophilic attack (

    
     pathway). Consequently, 2-bromobenzyl alcohol is generally less reactive  toward substitution than the 4-isomer.
    

References

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • PubChem. 2-Bromobenzyl alcohol Compound Summary. Retrieved from [Link]

  • Bailey, W. F., et al. The Mechanism of Lithium-Halogen Exchange. J. Am. Chem. Soc. / Tetrahedron Lett.[3] (Contextualized from search results on lithiation kinetics).

Sources

Spectroscopic identification of 5-benzyloxy-2-bromobenzyl alcohol impurities

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Identification of 5-Benzyloxy-2-bromobenzyl Alcohol Impurities: A Comparative Methodological Guide

Executive Summary & Regulatory Context

For researchers and drug development professionals, the rigorous identification of process-related impurities is not just an analytical exercise—it is a regulatory mandate. Under ICH Q3A(R2) guidelines, any impurity in a new drug substance exceeding the reporting threshold (typically 0.05% to 0.10%, depending on the maximum daily dose) must be structurally identified and toxicologically qualified[1].

This guide focuses on 5-benzyloxy-2-bromobenzyl alcohol (CAS 1084897-39-1)[2], a sterically hindered, halogenated synthetic intermediate. Impurity profiling for this class of compounds is notoriously difficult. Standard analytical methods often fail to differentiate between its closely related byproducts, which typically include oxidation degradants (e.g., 5-benzyloxy-2-bromobenzaldehyde), over-alkylated species (bis-benzylated derivatives)[3], and tightly co-eluting regioisomers (e.g., 4-benzyloxy-2-bromobenzyl alcohol).

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we objectively compare analytical alternatives and detail the causality behind advanced spectroscopic workflows, ensuring your impurity profiling is both accurate and self-validating.

The Analytical Challenge: Causality in Method Selection

The structural nuances of 5-benzyloxy-2-bromobenzyl alcohol impurities render conventional techniques inadequate:

  • Why Standard LC-MS (C18) Fails: C18 stationary phases rely almost entirely on hydrophobic dispersion forces. Because regioisomers of bromobenzyl alcohols possess identical mass and nearly identical hydrophobicity, they co-elute, masking the true impurity profile.

  • Why 1D

    
    H NMR Fails:  The electronic effects of the benzyloxy and bromo substituents are similar across different substitution patterns. This leads to overlapping multiplets in the aromatic region (6.8–7.5 ppm)[4], making absolute assignment of trace regioisomers impossible without 2D correlation.
    

To overcome these limitations, we must employ orthogonal techniques: LC-HRMS utilizing Biphenyl column chemistry for selective separation, followed by 2D-NMR (HSQC/HMBC) for absolute structural elucidation[5].

Quantitative Comparison of Analytical Alternatives

The following table summarizes the performance of various spectroscopic and chromatographic alternatives for profiling impurities in brominated benzyl alcohols.

Analytical TechniqueResolution of RegioisomersStructural Elucidation ConfidenceLimit of Detection (LOD)Analysis TimePrimary Limitation
LC-HRMS (C18 Column) Poor (

< 1.0)
Moderate (Mass formula only)0.01%15 minCannot differentiate positional isomers
LC-HRMS (Biphenyl Column) Excellent (

> 1.5)
Moderate (Mass formula only)0.01%20 minRequires reference standards for absolute confirmation
1D

H NMR
N/A (Analyzed in bulk)Low (Overlapping multiplets)1.0%10 minInsufficient for complex aromatic mixtures
2D NMR (HSQC/HMBC) N/A (Analyzed pure fraction)Absolute (Bond-by-bond connectivity)0.1% (with CryoProbe)2–4 hoursRequires isolation of the impurity first

Self-Validating Experimental Protocols

Protocol A: LC-HRMS Profiling with Orthogonal Selectivity

This protocol isolates and identifies the precise mass of trace impurities, serving as the first line of defense in the workflow[6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude 5-benzyloxy-2-bromobenzyl alcohol in HPLC-grade Methanol to a concentration of 1 mg/mL.

  • Column Selection (The Causality): Equip the LC with a Biphenyl stationary phase (e.g., 100 x 2.1 mm, 1.7 µm). Why? Unlike C18, the biphenyl rings provide strong

    
     interactions. These interactions exploit the polarizability of the heavy bromine atom and the electron-rich benzyloxy group, allowing baseline separation of regioisomers that would otherwise co-elute.
    
  • Ionization Strategy (The Causality): Utilize Atmospheric Pressure Chemical Ionization (APCI) rather than standard ESI+. Why? Benzyl alcohols are prone to severe in-source fragmentation (loss of

    
    ) under ESI+, which destroys the molecular ion. APCI preserves the intact 
    
    
    
    ion, allowing the High-Resolution Mass Spectrometer (HRMS) to calculate the exact empirical formula.
  • Data Acquisition: Run a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% organic over 15 minutes.

Self-Validation Mechanism: This protocol is inherently self-validating. Before analyzing the unknown batch, inject a system suitability standard containing the API spiked with a known regioisomer. The analytical run is only considered valid if the critical pair resolution (


) exceeds 1.5. If 

, the system automatically flags the run as invalid, preventing the misidentification of co-eluting peaks.
Protocol B: 2D-NMR for Absolute Structural Elucidation

When LC-HRMS detects an unknown isobaric impurity (e.g., a suspected regioisomer), it must be isolated via semi-preparative LC and subjected to 2D-NMR[5].

Step-by-Step Methodology:

  • Fraction Collection: Isolate the impurity peak (>0.10% area) and dry it under nitrogen. Re-dissolve in 600 µL of

    
    .
    
  • HSQC Acquisition: Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to map all direct

    
     bonds. This identifies which protons are attached to which carbons.
    
  • HMBC Acquisition (The Causality): Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. Why? HMBC reveals 2- and 3-bond carbon-proton couplings. For 5-benzyloxy-2-bromobenzyl alcohol derivatives, the methylene protons of the benzyloxy group (

    
    5.06 ppm) will show a diagnostic 3-bond correlation to the C5 aromatic carbon, while the benzylic alcohol protons (
    
    
    
    4.70 ppm) will correlate to C1 and C2[4]. This unambiguously locks the position of the bromine atom and the ether linkage on the aromatic ring.

Self-Validation Mechanism: The 2D NMR workflow validates its own structural hypothesis. If a proposed regioisomer structure predicts a 3-bond correlation that is entirely absent in the empirical HMBC spectrum, the structural hypothesis is mathematically rejected. The structure is only confirmed when 100% of the observed cross-peaks align with the proposed connectivity.

Workflow Visualization

The following diagram illustrates the logical decision tree for identifying these impurities, ensuring compliance with ICH Q3A thresholds.

ImpurityWorkflow A Crude 5-benzyloxy-2- bromobenzyl alcohol B LC-HRMS Profiling (Biphenyl Column) A->B Inject Sample C Mass matches known impurity? B->C Analyze m/z D Fraction Collection & Concentration C->D No (Unknown Isomer) F Structural Confirmation & ICH Q3A Reporting C->F Yes (e.g., Oxidation) E 2D NMR (HMBC/HSQC) Elucidation D->E Isolate >0.1% E->F Correlate Shifts

Caption: Workflow for the spectroscopic identification and reporting of trace impurities.

References

  • ICH Q3A(R2) Impurities in New Drug Substances Source: International Council for Harmonisation (ICH) / EMA URL:[Link]

  • Synthesis, isolation, identification and characterization of new process-related impurity Source: PubMed Central (PMC) / NIH URL:[Link]

  • 3-benzyloxy-2-methyl propanoate - Organic Syntheses Procedure (Bis-benzylation Impurities) Source: Organic Syntheses URL:[Link]

  • Investigations in Combinatorial and Solid Phase Organic Chemistry (NMR Characterization of Bromobenzyls) Source: ePrints Soton - University of Southampton URL:[Link]

Sources

Comparative Guide: TLC Retention Factors (Rf) of 5-Benzyloxy-2-bromobenzaldehyde vs. 5-Benzyloxy-2-bromobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In organic synthesis and drug development workflows, 5-benzyloxy-2-bromobenzaldehyde and its reduced counterpart, 5-benzyloxy-2-bromobenzyl alcohol, serve as critical advanced intermediates. These building blocks are frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including β-secretase inhibitors targeted for Alzheimer's disease [1].

Monitoring the reduction of the aldehyde to the alcohol is a routine yet critical analytical step. This guide provides an objective comparison of their chromatographic behavior on normal-phase silica gel, detailing the causality behind their Thin-Layer Chromatography (TLC) Retention Factors (


) and providing a self-validating experimental protocol for reaction monitoring.

Chromatographic Causality: The "Why" Behind the Values

To understand the chromatographic separation of these two molecules, one must analyze their functional groups and how they interact with the stationary phase (Silica Gel 60


) and the mobile phase (typically a non-polar/polar solvent mixture like Hexanes/Ethyl Acetate).

The surface of normal-phase silica gel is highly polar, densely populated with free, geminal, and associated silanol (


) groups. Retention on this phase is dictated by a molecule's ability to engage in hydrogen bonding and dipole-dipole interactions with these silanols.
  • 5-Benzyloxy-2-bromobenzaldehyde (Starting Material): The aldehyde functional group possesses a carbonyl oxygen that acts exclusively as a hydrogen-bond acceptor . While it interacts with the silanol protons, the bulky, lipophilic benzyloxy and bromo substituents dominate the molecule's overall character, shielding the polar core and increasing its affinity for the non-polar mobile phase.

  • 5-Benzyloxy-2-bromobenzyl alcohol (Product): Upon reduction (e.g., using

    
    ), the carbonyl is converted into a primary hydroxyl group (
    
    
    
    ). This transforms the functional group into both a strong hydrogen-bond donor and acceptor . This dual capability allows the alcohol to form a much tighter, multi-point binding network with the silica gel's silanol groups.

The Result: Because the alcohol anchors itself more firmly to the stationary phase, it resists the pull of the mobile phase. Therefore, the alcohol will consistently exhibit a significantly lower


 value than the aldehyde  in any standard normal-phase solvent system.

Interaction_Model Silica Stationary Phase (Silica Gel -OH) Aldehyde 5-Benzyloxy-2-bromobenzaldehyde (H-Bond Acceptor) Aldehyde->Silica Weak Interaction (Higher Rf) Alcohol 5-Benzyloxy-2-bromobenzyl alcohol (H-Bond Donor & Acceptor) Alcohol->Silica Strong Interaction (Lower Rf) MobilePhase Mobile Phase (Hexanes/EtOAc) MobilePhase->Aldehyde High Affinity MobilePhase->Alcohol Low Affinity

Chromatographic interaction model determining Rf values on silica gel.

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of both compounds when analyzed on standard glass-backed Silica Gel 60


 plates [2].

Note: Absolute


 values can fluctuate by 

depending on chamber saturation, temperature, and silica batch variations. However, the relative difference (

) remains a reliable diagnostic metric.
Parameter5-Benzyloxy-2-bromobenzaldehyde5-Benzyloxy-2-bromobenzyl alcohol
Chemical Formula


Molecular Weight 291.14 g/mol 293.16 g/mol
Functional Group Aldehyde (

)
Primary Alcohol (

)
H-Bonding Profile Acceptor onlyDonor and Acceptor
Representative

(Hexanes:EtOAc 4:1)
~0.65 ~0.25
Representative

(Hexanes:EtOAc 3:1)
~0.75 ~0.35
Optimal Visualization UV 254 nm (Strong quenching)UV 254 nm (Strong quenching)

Experimental Protocol: Self-Validating TLC Workflow

When reducing the aldehyde to the alcohol (e.g., in combinatorial or solid-phase organic chemistry workflows [3]), relying on a single reaction spot can lead to false interpretations due to matrix effects (where salts or solvents alter the local


). To ensure trustworthiness , the protocol below employs a "co-spotting" technique, creating a self-validating system.
Materials Required
  • TLC Plates: Silica gel 60

    
     (aluminum or glass-backed).
    
  • Mobile Phase: 4:1 (v/v) Hexanes / Ethyl Acetate.

  • Capillary tubes (glass micro-pipettes).

  • UV Lamp (254 nm).

Step-by-Step Methodology
  • Chamber Preparation: Prepare 10 mL of the 4:1 Hexanes/Ethyl Acetate mobile phase. Pour it into a TLC chamber, insert a piece of filter paper to aid vapor saturation, and seal the lid. Allow 5 minutes for equilibration.

  • Sample Preparation (Mini-Workup): Do not spot the reaction mixture directly if it contains active

    
     or high concentrations of methanol, as this will cause severe streaking. Extract a 20 µL aliquot of the reaction mixture and partition it between 100 µL of Ethyl Acetate and 100 µL of distilled water in a microcentrifuge tube. Vortex briefly. Use the upper organic layer for spotting.
    
  • Plate Spotting (The 3-Lane Method): Draw a baseline 1 cm from the bottom of the plate using a pencil. Mark three distinct lanes:

    • Lane 1 (SM): Pure 5-benzyloxy-2-bromobenzaldehyde reference standard.

    • Lane 2 (Co-spot): Spot the SM reference, let it dry, then spot the Reaction Mixture (RM) directly on top of it. Causality: This proves that any shift in the

      
       of the starting material in the reaction mixture is due to matrix effects, not the formation of a new product.
      
    • Lane 3 (RM): The organic layer of the quenched reaction mixture.

  • Development: Place the plate in the saturated chamber. Allow the solvent front to rise until it is 1 cm from the top edge. Remove the plate and immediately mark the solvent front with a pencil. Allow the solvent to evaporate fully.

  • Visualization: Examine the plate under a 254 nm UV lamp. Both compounds contain a bromobenzyl and a benzyloxy chromophore, which will strongly absorb UV light, appearing as dark purple spots against the green fluorescent background of the

    
     indicator. Circle the spots with a pencil.
    
  • Analysis: Calculate the

    
     by dividing the distance traveled by the spot by the distance traveled by the solvent front. The reaction is deemed complete when the spot at 
    
    
    
    ~0.65 (aldehyde) completely disappears from Lane 3, and only the spot at
    
    
    ~0.25 (alcohol) remains.

TLC_Workflow Start Start: NaBH4 Reduction Sample Aliquot & Quench (Mini-Workup) Start->Sample Spot Spot TLC: SM, Co-Spot, RM Sample->Spot Develop Develop in 4:1 Hex/EtOAc Spot->Develop Visualize Visualize under UV 254 nm Develop->Visualize Analyze Compare Rf Values (Aldehyde > Alcohol) Visualize->Analyze Complete Reaction Complete (Proceed to Workup) Analyze->Complete No SM remaining Incomplete Reaction Incomplete (Continue Stirring) Analyze->Incomplete SM still present Incomplete->Sample Re-test later

Workflow for TLC monitoring of the aldehyde reduction process.

References

  • US8962674B2 - Curcumin derivative Google P
  • Investigations in Combinatorial and Solid Phase Organic Chemistry University of Southampton ePrints[Link]

Safety Operating Guide

(5-(Benzyloxy)-2-bromophenyl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (5-(Benzyloxy)-2-bromophenyl)methanol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and EHS Officers[1]

Executive Summary & Immediate Action

This compound is a halogenated organic intermediate.[1] For disposal purposes, it must be classified and segregated as Halogenated Organic Waste .[1]

Critical Directive: Do NOT mix this compound with non-halogenated solvents (e.g., acetone, methanol waste streams) or aqueous acid/base streams.[1] Commingling halogenated compounds with non-halogenated waste streams significantly increases disposal costs and complicates incineration processes due to the generation of acidic gases (e.g., HBr) which require specialized scrubbing.

Immediate Disposal Classification:

  • Waste Stream: Halogenated Organic.[1][2]

  • RCRA Status (USA): Not P-listed or U-listed specifically, but often regulated under characteristic hazardous waste if in solution (e.g., D001 Ignitable).[1]

  • Container: High-Density Polyethylene (HDPE) or Glass (Amber preferred).[1]

Chemical Profile & Waste Characterization

To ensure compliant labeling, use the following technical profile. If an exact Safety Data Sheet (SDS) is unavailable for this specific isomer, these properties are derived from Structure-Activity Relationships (SAR) of analogous aryl bromides and benzyl alcohols.[1]

PropertySpecificationDisposal Implication
Chemical Structure Aryl Bromide + Benzyl Alcohol + EtherContains Halogen (Br).[1] MUST go to halogenated stream.
Physical State Solid (Powder/Crystal)Can be disposed of as solid waste or dissolved in compatible solvent.[1]
Solubility Soluble in DCM, EtOAc, DMSOUse halogenated solvents (DCM) for rinsing/dissolving if necessary.[1]
Reactivity Stable; Avoid strong oxidizersKeep away from Chromic acid or Permanganates in waste storage.[1]
Predicted Hazards H315 (Skin Irrit.), H319 (Eye Irrit.)[1][3]Standard PPE (Nitrile gloves, Safety Glasses) required.[1][4]
Halogen Content High (Bromine)Requires high-temp incineration with acid gas scrubbing.[1]

Operational Protocol: Disposal Decision Matrix

This workflow creates a self-validating system.[1] By following the "Yes/No" logic, you ensure the waste ends up in the correct stream, preventing costly re-classification fees.[1]

DisposalWorkflow Start START: Waste Generation This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Pure/Residue) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath Action_Solid Pack in Wide-Mouth HDPE Jar. Label: 'Solid Waste - Halogenated Organic' SolidPath->Action_Solid SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck Action_HaloLiq Combine with Halogenated Solvents. Label: 'Halogenated Organic Waste' SolventCheck->Action_HaloLiq Yes Action_NonHaloLiq CRITICAL STOP: Do NOT mix with general organics. Segregate into separate container. SolventCheck->Action_NonHaloLiq No Final Transfer to EHS/Waste Vendor (Incineration w/ Scrubber) Action_Solid->Final Action_HaloLiq->Final Action_NonHaloLiq->Final

Figure 1: Disposal Decision Matrix ensuring segregation of halogenated species.

Detailed Step-by-Step Procedures

Scenario A: Disposal of Pure Solid or Reaction Residue

Use this protocol for expired reagents, reaction by-products, or contaminated weighing papers.[1]

  • Container Selection: Select a wide-mouth High-Density Polyethylene (HDPE) jar.[1] HDPE is resistant to benzyl alcohols and aryl halides [1].

  • Transfer: Transfer the solid material using a chemically resistant spatula.[1] Avoid generating dust.[5][6]

  • Decontamination: Wipe the exterior of the original container and tools with a solvent-dampened Kimwipe.[1]

    • Note: If you use Dichloromethane (DCM) to wipe, the wipe must go into Solid Halogenated Waste .[1]

    • Note: If you use Acetone, the wipe can theoretically go to general trash only if the chemical residue is negligible, but best practice dictates placing it in the solid chemical waste bin.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1][7]

    • Constituents: this compound.[1]

    • Hazard Checkbox: Toxic, Irritant.[1]

    • Type: Halogenated.[1][2][7]

Scenario B: Disposal of Solutions (Mother Liquors)

Use this protocol for reaction mixtures or HPLC waste.[1]

  • Solvent Compatibility Check:

    • If solvent is DCM/Chloroform: Pour directly into the "Halogenated Waste" carboy.[1]

    • If solvent is Acetone/Methanol/Ethyl Acetate: You have created a "Mixed Waste" stream.[1] You must label this specifically as "Flammable Solvent with Halogenated Contaminants."

    • Why this matters: Pure acetone waste is often used as a secondary fuel in cement kilns.[1] If it contains bromides, it cannot be used for fuel blending and must be incinerated at a higher cost [2].[1]

  • pH Verification: Benzyl alcohols are generally neutral.[1] However, if the upstream reaction involved acids (e.g., HBr) or bases, check that the pH is between 5-9.[1] Neutralize if necessary before adding to a communal waste drum to prevent exothermic polymerization or gas evolution.

The "Why": Scientific Rationale for Segregation[1]

Understanding the mechanism of disposal builds trust in the protocol. We do not segregate merely for bureaucracy; we segregate for Combustion Chemistry .

When this compound is incinerated:

  • Oxidation: The carbon backbone burns to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
  • Halogen Release: The bromine atom is released, not as benign gas, but primarily as Hydrogen Bromide (HBr) or diatomic Bromine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
  • Acid Rain Precursor: HBr is a corrosive acid gas.[1]

    • Standard Incinerators: Cannot handle high loads of HBr; it corrodes the stack.

    • Halogen-Specific Incinerators: Equipped with caustic scrubbers (e.g., Sodium Hydroxide spray) to neutralize HBr into harmless Sodium Bromide (NaBr) [3].[1]

Visualizing the Segregation Logic:

IncinerationLogic Waste This compound Incinerator Combustion Chamber (>1000°C) Waste->Incinerator Gas Gas Generation: CO2 + H2O + HBr (Acid Gas) Incinerator->Gas Thermal Decomposition Scrubber Caustic Scrubber (NaOH Spray) Gas->Scrubber Required for Halogens Release Clean Release (NaBr + H2O) Scrubber->Release Neutralization

Figure 2: Combustion pathway showing the necessity of scrubbers for brominated waste.[1]

Emergency Response: Spills

Minor Spill (< 10g/10mL):

  • Evacuate: Clear the immediate bench area.

  • PPE: Don double nitrile gloves, lab coat, and safety goggles.[1]

  • Containment:

    • Solid: Cover with wet paper towels (to prevent dust) and scoop into a bag.

    • Liquid: Use a polypropylene absorbent pad or vermiculite.[1]

  • Clean Up: Clean the surface with soap and water.[1][8]

  • Disposal: All cleanup materials must be treated as Halogenated Hazardous Waste .

References

  • Thermo Fisher Scientific. (2013).[1][9] Chemical Compatibility of Plastics. Retrieved from [9]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Recycling and Combustion.[1] RCRA Guidelines for Halogenated Solvents. Retrieved from

  • Temple University EHS. Halogenated Solvents in Laboratories. Guide on segregation and cost implications. Retrieved from

Sources

Comprehensive Safety & Operational Guide: (5-(Benzyloxy)-2-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling (5-(Benzyloxy)-2-bromophenyl)methanol Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

This compound (CAS: Analogous to 18982-54-2 derivatives) is a functionalized aryl bromide intermediate. Due to the presence of the benzylic alcohol, aryl bromide, and ether moieties, this compound must be treated as a Class 6.1 Irritant with potential for skin sensitization and respiratory irritation.

Critical Hazard Profile:

  • Physical State: Solid (White to off-white powder/crystalline).

  • Primary Hazards: Skin/Eye Irritation (H315/H319), Respiratory Irritation (H335).

  • Chemical Incompatibility: Strong oxidizing agents, strong acids (potential benzyl ether cleavage).

  • Waste Classification: HALOGENATED ORGANIC WASTE (Strict Segregation Required).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound. The selection is based on the permeation resistance against halogenated aromatics and particulate protection.

PPE Specification Table
Protection ZoneRequired EquipmentTechnical Specification & Rationale
Hand Protection Double Nitrile Gloves Inner Layer: 4 mil Nitrile (Tactility).Outer Layer: 5-8 mil Nitrile (Chemical Barrier).Rationale: Aryl bromides can permeate thin latex; double nitrile provides a breakthrough time >480 mins and allows outer glove removal upon contamination without exposing skin.
Eye/Face Chemical Safety Goggles Standard: ANSI Z87.1 (Impact & Splash).Rationale: Safety glasses with side shields are insufficient for powders that may become airborne or splash during dissolution. Goggles provide a sealed environment against fine particulates.
Respiratory Fume Hood / N95 Primary: Certified Chemical Fume Hood (Face velocity 80-100 fpm).Secondary: N95 Particulate Respirator (if weighing outside hood).Rationale: Prevents inhalation of dust which can cause mucosal irritation (H335).
Body Lab Coat (Cotton/Poly) Standard: Snap-closure, long sleeves, knee-length.Rationale: Provides a sacrificial layer against solid spills. Synthetic blends are acceptable as this compound is not pyrophoric.

Operational Protocol: Safe Handling Workflow

This workflow enforces a "Zero-Contact" policy to prevent dermal sensitization.

Phase 1: Preparation & Weighing
  • Engineering Control: Verify fume hood flow rate is within the operational range (0.3 – 0.5 m/s).

  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy/static-prone to prevent dispersal.

  • Transfer:

    • Place the receiving vessel (flask/vial) inside a secondary container (weigh boat or tray).

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock.

    • Expert Tip: If the compound is caked, do not chip at it vigorously. Gently break it apart to minimize aerosol generation.

Phase 2: Reaction Setup & Solubilization
  • Solvent Choice: The compound is soluble in DCM (Dichloromethane), DMSO, and Ethyl Acetate.

  • Dissolution: Add solvent slowly down the side of the flask to wash down any adherent powder.

  • Inert Atmosphere: While not strictly air-sensitive, flushing the headspace with Nitrogen/Argon is recommended to prevent oxidation of the benzyl alcohol moiety over long reaction times.

Phase 3: Spill Management
  • Minor Spill (Solid): Cover with wet paper towels to prevent dust. Scoop into a dedicated waste bag. Wipe area with Acetone.

  • Major Spill (Solution): Evacuate immediate area. Use absorbent pads (universal or organic). Dispose of as halogenated waste.[1]

Visualization: Safe Handling Logic Flow

SafeHandling Start Start: Chemical Retrieval CheckPPE Verify PPE: Double Nitrile + Goggles Start->CheckPPE HoodCheck Fume Hood Check (Velocity > 80 fpm) CheckPPE->HoodCheck Weighing Weighing (Secondary Containment) HoodCheck->Weighing Spill Spill Event? Weighing->Spill Dissolution Dissolution (Solvent Addition) Proceed Proceed to Reaction Dissolution->Proceed Spill->Dissolution No Cleanup Wet Wipe/Absorb (Halogenated Waste) Spill->Cleanup Yes Cleanup->Start Re-assess

Caption: Operational logic flow ensuring safety checks are performed before chemical exposure.

Waste Disposal Plan

Proper disposal is critical due to the halogen (Bromine) content.[2] Mixing this with non-halogenated solvents (e.g., Acetone, Methanol) in the wrong waste stream can incur significant fines and safety risks during incineration.

Waste Categorization Rule

ALL waste containing this compound must be tagged as HALOGENATED.

Waste StreamContainer LabelContents AllowedForbidden Items
Solid Waste Hazardous Solid (Toxic) Contaminated gloves, paper towels, weigh boats, solid chemical residue.Sharps, free-flowing liquids.
Liquid Waste Halogenated Organic Reaction mixtures (DCM, Chloroform), Rinsates containing the compound.Acids, Bases, Oxidizers, Non-halogenated solvents (unless mixed).[1][2][3][4]
Disposal Decision Tree

WasteDisposal WasteGen Waste Generation StateCheck Physical State? WasteGen->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Solid (Gloves, Powder) LiqWaste Liquid Waste Stream StateCheck->LiqWaste Liquid (Solvents) SolidBin Solid Hazardous Waste (Double Bagged) SolidWaste->SolidBin HaloCheck Contains Halogens? (Br, Cl, F, I) LiqWaste->HaloCheck GreenBin HALOGENATED WASTE (Green Tag) HaloCheck->GreenBin Yes (Contains Compound) RedBin NON-HALOGENATED (Red Tag) HaloCheck->RedBin No (Pure Acetone/EtOH)

Caption: Decision matrix for segregating halogenated organic waste to ensure regulatory compliance.

References

  • Washington State University. (n.d.). Halogenated Solvents & Waste Management. Environmental Health & Safety. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.